1-(2-Methoxyethyl)2-nitrobenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyethyl)-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-7-6-8-4-2-3-5-9(8)10(11)12/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDDMTHRSOAJBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(2-Methoxyethyl)2-nitrobenzene chemical properties
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
1-(2-Methoxyethyl)-2-nitrobenzene is an organic compound featuring a benzene ring substituted with a nitro group and a methoxyethyl group at the ortho positions. Its chemical behavior is dictated by the interplay of these functional groups.
Physicochemical Data
The following table summarizes the predicted and known physicochemical properties. Data for the para-isomer (1-(2-Methoxyethyl)-4-nitrobenzene, CAS No: 69628-98-4) is provided for comparison.[1][2]
| Property | 1-(2-Methoxyethyl)-2-nitrobenzene (Predicted/Inferred) | 1-(2-Methoxyethyl)-4-nitrobenzene (Known) |
| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₁NO₃[1][2] |
| Molecular Weight | 181.19 g/mol | 181.19 g/mol [1][2] |
| CAS Number | Not available | 69628-98-4[1][2] |
| Appearance | Likely a yellow to brownish liquid or low-melting solid | - |
| Boiling Point | Predicted to be similar to the para-isomer | 273.6 ± 15.0 °C at 760 mmHg |
| Melting Point | Expected to be lower than the para-isomer due to ortho-substitution | Not available |
| Density | Predicted to be around 1.2 g/cm³ | 1.2 ± 0.1 g/cm³ |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ether, acetone) and sparingly soluble in water. | - |
| LogP | Predicted to be around 1.87 | 1.87 |
Spectroscopic Data (Predicted)
The following table outlines the expected spectroscopic characteristics for 1-(2-Methoxyethyl)-2-nitrobenzene.
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (4H) in the range of 7.0-8.0 ppm, showing complex splitting patterns due to ortho-substitution. - Methylene protons adjacent to the aromatic ring (2H) as a triplet around 3.0-3.2 ppm. - Methylene protons adjacent to the methoxy group (2H) as a triplet around 3.6-3.8 ppm. - Methoxy protons (3H) as a singlet around 3.3-3.4 ppm. |
| ¹³C NMR | - Aromatic carbons in the range of 120-150 ppm. - Carbon bearing the nitro group will be significantly downfield. - Methylene carbons in the range of 30-75 ppm. - Methoxy carbon around 59 ppm. |
| IR Spectroscopy | - Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹. - C-H stretching vibrations for the aromatic ring around 3000-3100 cm⁻¹. - C-H stretching for the aliphatic chain around 2850-2950 cm⁻¹. - C-O stretching for the ether linkage around 1050-1150 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 181. - Fragmentation pattern showing loss of the methoxyethyl group, nitro group, and other characteristic fragments. |
Experimental Protocols
While a specific, validated protocol for the synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene is not available, a plausible synthetic route can be designed based on established organic chemistry reactions.
Proposed Synthesis Workflow
The synthesis would likely proceed via the nitration of (2-methoxyethyl)benzene.
Caption: Proposed synthesis workflow for 1-(2-Methoxyethyl)-2-nitrobenzene.
Detailed Methodology (Hypothetical)
Materials:
-
(2-Methoxyethyl)benzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Preparation of Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring.
-
Nitration Reaction: To the cooled nitrating mixture, add (2-methoxyethyl)benzene dropwise while maintaining the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture over crushed ice and extract the organic products with dichloromethane.
-
Neutralization: Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product, which will be a mixture of ortho and para isomers.
-
Purification: Separate the ortho and para isomers using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Characterize the purified 1-(2-Methoxyethyl)-2-nitrobenzene using NMR, IR, and mass spectrometry to confirm its structure and purity.
Reactivity and Signaling Pathways
The reactivity of 1-(2-Methoxyethyl)-2-nitrobenzene is primarily influenced by the electron-withdrawing nature of the nitro group and the ortho-directing, weakly activating nature of the methoxyethyl group.
Electrophilic Aromatic Substitution
The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. The methoxyethyl group is a weak activating group and an ortho-, para-director. The position of further electrophilic attack will be a result of the competing directing effects of these two groups.
Caption: Competing directing effects in electrophilic aromatic substitution.
Reduction of the Nitro Group
A key reaction of nitroaromatic compounds is the reduction of the nitro group to an amino group. This transformation is fundamental in the synthesis of anilines, which are versatile intermediates in the pharmaceutical and dye industries.
Caption: Reduction of the nitro group to form the corresponding aniline.
Currently, there is no specific information linking 1-(2-Methoxyethyl)-2-nitrobenzene to any established signaling pathways or biological activities. Its potential biological effects would need to be determined through dedicated in vitro and in vivo studies. The corresponding aniline derivative could be explored as a building block for novel bioactive molecules.
References
Technical Guide: An Analysis of Methoxyethyl Nitrobenzene Isomers
Disclaimer: This technical guide addresses the chemical compound family of methoxyethyl nitrobenzene. Extensive database searches, including CAS registry, PubChem, and other chemical repositories, yielded no specific entry or CAS number for 1-(2-Methoxyethyl)-2-nitrobenzene . The majority of publicly available scientific literature pertains to its isomer, 1-(2-Methoxyethyl)-4-nitrobenzene . This document will therefore focus on the available data for this and other related isomers, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Physicochemical Properties of Methoxyethyl Nitrobenzene Isomers
The structural isomers of methoxyethyl nitrobenzene exhibit distinct physical and chemical properties. The most well-documented of these is the para-substituted isomer, 1-(2-Methoxyethyl)-4-nitrobenzene.
| Property | 1-(2-Methoxyethyl)-4-nitrobenzene | 1-Methoxy-2-nitrobenzene |
| CAS Number | 69628-98-4[1][2][3][4] | 91-23-6[5][6] |
| Molecular Formula | C₉H₁₁NO₃[1][2][3] | C₇H₇NO₃[5][6][7] |
| Molecular Weight | 181.19 g/mol [1][2][3] | 153.14 g/mol [5][7] |
| IUPAC Name | 1-(2-methoxyethyl)-4-nitrobenzene[2][4] | 1-methoxy-2-nitrobenzene[6] |
| Synonyms | p-Nitrophenethyl Methyl Ether[1][3] | o-Nitroanisole, 2-Nitroanisole[5][6] |
| Boiling Point | 273.6±15.0 °C at 760 mmHg[8] | 273 °C[7] |
| Density | 1.2±0.1 g/cm³[8] | 1.25 g/mL[7] |
| Refractive Index | Not available | 1.5610[7] |
| Melting Point | Not available | 9.5 °C[7] |
Synthesis and Reactivity
The synthesis of nitroaromatic compounds such as methoxyethyl nitrobenzenes typically involves the electrophilic nitration of the corresponding substituted benzene.
Experimental Protocol: General Nitration of an Aromatic Ring
The nitration of an aromatic compound is a classic example of electrophilic aromatic substitution. The following is a general laboratory-scale procedure for the synthesis of nitrobenzene, which can be adapted for substituted benzenes.
Materials:
-
Benzene (or substituted benzene)
-
Concentrated Nitric Acid (67%)[9]
-
Concentrated Sulfuric Acid (98%)[9]
-
Ice bath
-
Separatory funnel
-
Sodium Hydroxide solution (5M)[9]
-
Anhydrous Calcium Chloride[9]
Procedure:
-
A "nitrating mixture" is prepared by carefully adding concentrated sulfuric acid to concentrated nitric acid in a flask, while cooling in an ice bath. This addition is exothermic.[9]
-
The aromatic substrate (e.g., (2-methoxyethyl)benzene) is then added dropwise to the nitrating mixture, maintaining a low temperature (typically below 55-60°C) to prevent dinitration and side reactions.[10]
-
The reaction mixture is stirred for a set period (e.g., 1 hour) after the addition is complete, sometimes with gentle heating to 60°C to ensure the reaction goes to completion.[10]
-
After cooling, the mixture is poured into ice-cold water. The organic layer, containing the nitroaromatic product, is then separated using a separatory funnel.[9]
-
The organic layer is washed sequentially with water and a dilute sodium hydroxide solution to remove residual acids.[10]
-
The product is then dried using a drying agent like anhydrous calcium chloride.[10]
-
Further purification can be achieved through distillation.[10]
Reactivity of the Nitro Group
The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards further electrophilic substitution and directs incoming electrophiles to the meta position.[11][12] Key reactions involving the nitro group include:
-
Reduction: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as hydrogen gas with a palladium catalyst or iron in the presence of hydrochloric acid. This makes nitroaromatics important intermediates in the synthesis of anilines.[13]
-
Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group can facilitate nucleophilic aromatic substitution, particularly when other leaving groups are present on the ring.
Logical Workflow for Synthesis and Isomer Direction
The synthesis of a specific isomer of nitro-(2-methoxyethyl)benzene depends on the directing effects of the substituent already on the benzene ring. The (2-methoxyethyl) group is an alkyl group with an ether linkage. Such groups are generally ortho, para-directing in electrophilic aromatic substitution.
Caption: Predicted outcome of the electrophilic nitration of (2-methoxyethyl)benzene.
Spectroscopic Data
While a full dataset for 1-(2-methoxyethyl)-2-nitrobenzene is unavailable, spectral information for related compounds is documented.
-
1-(2-Methoxyethyl)-4-nitrobenzene : 1D NMR (¹³C NMR), Mass Spectrometry (GC-MS), and IR spectra are available through databases like PubChem.[2]
-
1-Methoxy-2-nitrobenzene : IR and Mass spectra are available in the NIST WebBook.[6][14]
Applications in Research and Development
Nitroaromatic compounds are versatile intermediates in organic synthesis.[13] Their primary application lies in their conversion to anilines, which are precursors to a wide range of pharmaceuticals, dyes, and polymers. For instance, 1-(2-Methoxyethyl)-4-nitrobenzene is cited as an important intermediate for synthesizing more complex organic molecules.[13] The functional groups present allow for a variety of chemical transformations, making it a useful building block in medicinal chemistry and materials science.[13]
References
- 1. chemscene.com [chemscene.com]
- 2. 1-(2-Methoxyethyl)-4-nitrobenzene | C9H11NO3 | CID 3017948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. :: 1-(2-METHOXYETHYL)-4-NITROBENZENE | CAS No: 69628-98-4 | SVAK Life Sciences:: [svaklifesciences.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Benzene, 1-methoxy-2-nitro- (CAS 91-23-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Benzene, 1-methoxy-2-nitro- [webbook.nist.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 1-(2-Methoxyethyl)-4-nitrobenzene | CAS#:69628-98-4 | Chemsrc [chemsrc.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 1-(2-Methoxyethyl)-4-nitrobenzene | 69628-98-4 | Benchchem [benchchem.com]
- 14. Benzene, 1-methoxy-2-(2-nitroethenyl)- [webbook.nist.gov]
Structure Elucidation of 1-(2-Methoxyethyl)-2-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 1-(2-Methoxyethyl)-2-nitrobenzene. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document outlines a proposed synthetic route and predicts the corresponding analytical data based on established chemical principles and spectral data from closely related analogues. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this molecule. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Logical workflows and structural relationships are visualized using Graphviz diagrams.
Introduction
1-(2-Methoxyethyl)-2-nitrobenzene is an organic compound featuring a nitrobenzene core substituted with a methoxyethyl group at the ortho position. The presence of the nitro group, a strong electron-withdrawing group, and the flexible methoxyethyl sidechain suggests potential for this molecule to be a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The elucidation of its structure is paramount for confirming its identity and purity, which is a critical step in any subsequent research or development endeavor. This guide will detail the predicted analytical characteristics of 1-(2-Methoxyethyl)-2-nitrobenzene and propose a robust workflow for its synthesis and characterization.
Proposed Synthesis
A plausible synthetic route to 1-(2-Methoxyethyl)-2-nitrobenzene can be envisioned starting from the commercially available 2-nitrophenethyl alcohol. The synthesis involves a Williamson ether synthesis to introduce the methyl group.
Experimental Protocol: Synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene
-
Materials: 2-Nitrophenethyl alcohol, sodium hydride (NaH), methyl iodide (CH₃I), and anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-nitrophenethyl alcohol (1 equivalent) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-(2-Methoxyethyl)-2-nitrobenzene.
-
Predicted Spectroscopic Data for Structure Elucidation
The following sections detail the predicted spectroscopic data for 1-(2-Methoxyethyl)-2-nitrobenzene, based on the analysis of structurally similar compounds such as 2-ethylnitrobenzene.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing nitro group will deshield the aromatic protons, particularly the proton ortho to it (at the C6 position).
| Predicted ¹H NMR Data | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| H-3 | 7.35 - 7.45 |
| H-4 | 7.50 - 7.60 |
| H-5 | 7.40 - 7.50 |
| H-6 | 7.85 - 7.95 |
| -CH₂-Ar | 3.10 - 3.20 |
| -CH₂-O- | 3.65 - 3.75 |
| -OCH₃ | 3.30 - 3.40 |
Predicted ¹³C NMR Data
The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbon bearing the nitro group (C2) and the carbon attached to the ethyl side chain (C1) will be significantly shifted.
| Predicted ¹³C NMR Data | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 133 - 135 |
| C-2 | 148 - 150 |
| C-3 | 124 - 126 |
| C-4 | 128 - 130 |
| C-5 | 132 - 134 |
| C-6 | 121 - 123 |
| -CH₂-Ar | 32 - 34 |
| -CH₂-O- | 70 - 72 |
| -OCH₃ | 58 - 60 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will be characterized by strong absorptions corresponding to the nitro group.
| Predicted IR Data | |
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-O asymmetric stretch | 1520 - 1540 |
| N-O symmetric stretch | 1340 - 1360 |
| C-H aromatic stretch | 3050 - 3150 |
| C-H aliphatic stretch | 2850 - 3000 |
| C-O ether stretch | 1080 - 1150 |
| C=C aromatic stretch | 1450 - 1600 |
Predicted Mass Spectrometry (MS) Data
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₁NO₃, MW: 181.19 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group, the nitro group, and cleavage of the ethyl side chain.
| Predicted Mass Spectrometry Data | |
| m/z | Predicted Identity |
| 181 | [M]⁺ |
| 150 | [M - OCH₃]⁺ |
| 135 | [M - NO₂]⁺ |
| 105 | [C₇H₅O]⁺ |
| 91 | [C₇H₇]⁺ |
Structure Elucidation Workflow
The confirmation of the structure of 1-(2-Methoxyethyl)-2-nitrobenzene would follow a logical workflow, integrating data from various analytical techniques.
Conclusion
This technical guide provides a predictive but comprehensive framework for the structure elucidation of 1-(2-Methoxyethyl)-2-nitrobenzene. The proposed synthetic route is based on well-established organic chemistry principles. The predicted spectroscopic data, derived from the analysis of closely related compounds, offers a reliable benchmark for the characterization of this molecule. The outlined experimental and analytical workflows provide a clear path for researchers to synthesize and confirm the structure of this potentially valuable chemical entity. Future experimental work is required to validate these predictions and fully characterize the properties and reactivity of 1-(2-Methoxyethyl)-2-nitrobenzene.
Unveiling the Enigmatic Profile of 1-(2-Methoxyethyl)-2-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methoxyethyl)-2-nitrobenzene, an aromatic compound featuring a methoxyethyl group and a nitro group on a benzene ring, presents a unique substitution pattern that has garnered interest within the scientific community. However, a comprehensive survey of available scientific literature and chemical databases reveals a significant scarcity of specific information regarding the discovery, history, and detailed experimental protocols for this particular ortho-substituted isomer. This technical guide aims to address this information gap by providing a thorough overview of the available data, focusing primarily on its more extensively studied constitutional isomer, 1-(2-methoxyethyl)-4-nitrobenzene, as a comparative analogue. Furthermore, general synthetic strategies for related 2-alkoxy-nitroaromatic compounds will be discussed to provide a foundational understanding for researchers interested in the synthesis and exploration of this compound class.
Physicochemical Properties: A Comparative Analysis
Due to the limited data on 1-(2-methoxyethyl)-2-nitrobenzene, the following table summarizes the known physicochemical properties of its para-substituted isomer, 1-(2-methoxyethyl)-4-nitrobenzene, and the related compound, 1-methoxy-2-nitrobenzene (o-nitroanisole), to offer valuable comparative insights.
| Property | 1-(2-Methoxyethyl)-4-nitrobenzene | 1-Methoxy-2-nitrobenzene (o-Nitroanisole) |
| CAS Number | 69628-98-4[1][2] | 91-23-6[3] |
| Molecular Formula | C₉H₁₁NO₃[1][2] | C₇H₇NO₃[3] |
| Molecular Weight | 181.19 g/mol [1] | 153.14 g/mol |
| IUPAC Name | 1-(2-methoxyethyl)-4-nitrobenzene[2] | 1-Methoxy-2-nitrobenzene[3] |
| Synonyms | p-Nitrophenethyl Methyl Ether[1] | 2-Nitroanisole, o-Nitroanisole[3] |
| Purity | ≥95% (Commercially available)[1] | Not specified in general references |
| Boiling Point | 273.6±15.0 °C at 760 mmHg | 273 °C (lit.) |
| Density | 1.2±0.1 g/cm³ | 1.254 g/mL at 25 °C (lit.) |
Synthetic Approaches
General Synthesis of 2-Alkoxy-Nitroaromatics
The synthesis of 2-alkoxy-nitroaromatics can be approached through several established organic chemistry reactions. One common method involves the nucleophilic aromatic substitution (SNAr) of an activated ortho-halonitrobenzene with an alkoxide.
Exemplary Experimental Protocol: Synthesis of a Related Compound
A patent for the synthesis of 2-methoxymethyl-1,4-benzenediamine describes the preparation of an intermediate, 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene, which shares structural similarities with the target compound.[4] The following is a detailed methodology extracted from this patent.
Materials:
-
4-nitro-2-methoxymethyl-chlorobenzene
-
Tetraethylammonium bromide
-
Benzylamine
-
Toluene
-
Hydrochloric acid
Procedure:
-
A mixture of 50.0 g of 4-nitro-2-methoxymethyl-chlorobenzene and 52.12 g of tetraethylammonium bromide is stirred in 79.72 g of benzylamine.[4]
-
The reaction mixture is heated to approximately 125°C and stirred for 5 hours. During this time, the red suspension is observed to change into a red solution.[4]
-
After the reaction is complete, the solution is allowed to cool slightly.
-
200 ml of toluene is added, followed by a solution of 35 ml of hydrochloric acid.
-
The organic layer is separated from the aqueous layer.
-
The organic layer is cooled to about 40°C to induce crystallization of the product, 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene.
-
The crystallized product is isolated by filtration.
Commercial Availability and Applications
A search for suppliers of 1-(2-methoxyethyl)-2-nitrobenzene did not yield any commercial sources for this specific isomer. However, a related compound, 1-(2,2-Dimethoxyethyl)-2-nitrobenzene, is available from specialized chemical suppliers.[5] The para-isomer, 1-(2-methoxyethyl)-4-nitrobenzene, is commercially available from several suppliers.[1][2][6]
The applications of 1-(2-methoxyethyl)-2-nitrobenzene are not documented due to the lack of research on this specific compound. Generally, nitroaromatic compounds serve as important intermediates in the synthesis of a wide range of industrial chemicals, including dyes, pharmaceuticals, and agrochemicals.[7][8]
Conclusion
This technical guide provides a comprehensive overview of the currently available information on 1-(2-methoxyethyl)-2-nitrobenzene. The significant lack of specific data on its discovery, history, and synthesis highlights a potential area for future research. By presenting a comparative analysis with its well-documented isomer, 1-(2-methoxyethyl)-4-nitrobenzene, and outlining general synthetic strategies for related compounds, this guide offers a valuable resource for researchers and professionals in the field of drug development and organic synthesis who are interested in exploring the properties and potential applications of this and other novel nitroaromatic compounds. Further investigation into the synthesis and characterization of 1-(2-methoxyethyl)-2-nitrobenzene is warranted to fully elucidate its chemical profile and potential utility.
References
- 1. chemscene.com [chemscene.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Benzene, 1-methoxy-2-nitro- [webbook.nist.gov]
- 4. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]
- 5. 1-(2,2-Dimethoxyethyl)-2-nitrobenzene suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 6. :: 1-(2-METHOXYETHYL)-4-NITROBENZENE | CAS No: 69628-98-4 | SVAK Life Sciences:: [svaklifesciences.com]
- 7. scielo.br [scielo.br]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 1-(2-Methoxyethyl)2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1-(2-Methoxyethyl)-2-nitrobenzene is limited in publicly accessible literature. This guide provides extrapolated data based on structurally similar compounds, namely the para isomer, 1-(2-methoxyethyl)-4-nitrobenzene, and the related compound, ortho-nitroanisole. The information herein is intended for research and development purposes and should be used with an understanding of its theoretical nature.
Introduction
1-(2-Methoxyethyl)-2-nitrobenzene is an organic compound featuring a benzene ring substituted with a nitro group and a methoxyethyl group at the ortho positions. This substitution pattern imparts specific electronic and steric properties that influence its reactivity and potential applications. As with many nitroaromatic compounds, it holds potential as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of the nitro group, a strong electron-withdrawing group, and the methoxyethyl group, a weakly activating ortho, para-directing group, creates a unique chemical environment for further functionalization of the aromatic ring.
Physical and Chemical Properties
Due to the scarcity of direct experimental data for 1-(2-Methoxyethyl)-2-nitrobenzene, the following properties are estimated based on its isomers and related compounds.
Estimated Physical Properties
| Property | Estimated Value | Basis for Estimation |
| Molecular Formula | C₉H₁₁NO₃ | - |
| Molecular Weight | 181.19 g/mol | Calculated from the molecular formula.[1][2] |
| Appearance | Pale yellow liquid or low-melting solid | Based on the appearance of ortho-nitroanisole and other substituted nitrobenzenes.[3] |
| Boiling Point | ~270-280 °C at 760 mmHg | Extrapolated from ortho-nitroanisole (277 °C) and considering the larger methoxyethyl group.[3] |
| Melting Point | < 25 °C | Likely lower than the para isomer (if solid) due to the asymmetry of the ortho substitution. |
| Density | ~1.2 g/cm³ | Similar to other nitroaromatic compounds. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol, ether, and acetone. | General solubility characteristics of nitroaromatic compounds. |
Chemical Reactivity
The chemical reactivity of 1-(2-Methoxyethyl)-2-nitrobenzene is primarily dictated by the interplay of the electron-withdrawing nitro group and the electron-donating character of the methoxyethyl group's ether oxygen.
-
Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution.[4][5] The methoxyethyl group, due to the oxygen's lone pairs, is an ortho, para-director and an activating group. The directing effects of these two groups are in opposition. The strong deactivating nature of the nitro group will significantly reduce the overall reactivity of the ring towards electrophiles. However, substitution, if it occurs, is most likely to be directed to the positions meta to the nitro group and ortho/para to the methoxyethyl group.[6]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is a common strategy in the synthesis of anilines, which are valuable precursors in drug development.
-
Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group can activate the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.
Potential Applications in Drug Development
While specific biological activities of 1-(2-Methoxyethyl)-2-nitrobenzene have not been reported, its structural motifs suggest its utility as a synthetic intermediate. Nitroaromatic compounds are frequently used as precursors for the synthesis of a wide range of pharmaceuticals. The reduction of the nitro group to an amine is a key transformation that opens up a plethora of synthetic possibilities for creating novel drug candidates.
Experimental Protocols
The following are generalized experimental protocols that could be adapted for the synthesis and characterization of 1-(2-Methoxyethyl)-2-nitrobenzene.
Proposed Synthesis: Nitration of (2-Methoxyethyl)benzene
A plausible route to 1-(2-Methoxyethyl)-2-nitrobenzene is the direct nitration of (2-methoxyethyl)benzene. The methoxyethyl group is an ortho, para-director, so a mixture of ortho and para isomers is expected.
Materials:
-
(2-Methoxyethyl)benzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid (typically a 1:1 or 2:1 v/v ratio) in an ice bath to 0-5 °C.
-
Slowly add (2-methoxyethyl)benzene to the cooled nitrating mixture with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product, a mixture of ortho and para isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Characterization
The synthesized 1-(2-Methoxyethyl)-2-nitrobenzene can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the substitution pattern on the aromatic ring and the presence of the methoxyethyl group.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹) and the C-O-C stretch of the ether would be expected.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Visualizations
Proposed Synthetic Workflow
References
- 1. 1-Methoxy-4-(2-nitroethyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. ortho-Nitroanisole - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Navigating the Safety Profile of 1-(2-Methoxyethyl)-2-nitrobenzene: A Technical Guide for Researchers
A detailed examination of the safety data for 1-(2-Methoxyethyl)-2-nitrobenzene is crucial for ensuring laboratory safety and mitigating potential risks during research and development. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive overview based on data from structurally similar molecules, including its para-isomer, 1-(2-Methoxyethyl)-4-nitrobenzene, and related nitroaromatic compounds. Researchers, scientists, and drug development professionals should exercise caution and use this information as a preliminary safety reference.
Physicochemical and Toxicological Data
Quantitative data for structurally related compounds are summarized below to provide an estimate of the potential properties of 1-(2-Methoxyethyl)-2-nitrobenzene. The primary analogues referenced are 1-(2-Methoxyethyl)-4-nitrobenzene, 1-Methoxy-2-nitrobenzene, and the parent compound, Nitrobenzene.
| Property | 1-(2-Methoxyethyl)-4-nitrobenzene | 1-Methoxy-2-nitrobenzene | Nitrobenzene |
| Molecular Formula | C₉H₁₁NO₃[1] | C₇H₇NO₃[2] | C₆H₅NO₂[3] |
| Molecular Weight | 181.19 g/mol [1] | 153.14 g/mol [2] | 123.11 g/mol [4] |
| CAS Number | 69628-98-4[1] | 91-23-6[2] | 98-95-3[3] |
| Boiling Point | 273.6±15.0 °C at 760 mmHg[5] | 273 °C[2] | 210.8 °C[4] |
| Melting Point | N/A | 9.5 °C[2] | 5.7 °C[4] |
| Density | 1.2±0.1 g/cm³[5] | 1.25 g/mL[2] | 1.2 g/cm³[4] |
| Flash Point | N/A | N/A | 87.78 °C (Closed Cup)[4] |
| Acute Oral Toxicity (LD50) | N/A | N/A | 780 mg/kg (Rat), 590 mg/kg (Mouse)[4] |
Hazard Identification and Precautionary Measures
Based on the hazard profiles of related nitroaromatic compounds, 1-(2-Methoxyethyl)-2-nitrobenzene should be handled as a potentially hazardous substance.
Primary Hazards:
-
Toxicity: Nitrobenzene and its derivatives are known to be toxic if swallowed, in contact with skin, or if inhaled.[3][6][7] They can cause damage to organs through prolonged or repeated exposure, with the blood being a primary target.[3][7]
-
Carcinogenicity and Reproductive Toxicity: Nitrobenzene is suspected of causing cancer and may damage fertility or the unborn child.[3][6][7]
-
Skin and Eye Irritation: Related compounds can cause skin and serious eye irritation.[8]
-
Aquatic Toxicity: Many nitroaromatic compounds are harmful to aquatic life with long-lasting effects.[3][6]
Precautionary Statements:
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mists, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Avoid release to the environment.
Experimental Protocols: Safe Handling and Emergency Procedures
The following protocols are derived from safety data for analogous compounds and represent best practices for handling potentially hazardous aromatic nitro compounds.
Personal Protective Equipment (PPE) and Engineering Controls
A general workflow for ensuring laboratory safety when handling aromatic nitro compounds is outlined below.
First Aid Measures
The following first aid procedures are recommended based on the hazards of related compounds.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Eliminate all ignition sources.
-
Wear appropriate personal protective equipment (PPE), including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable, closed container for disposal.
-
Clean the spill area thoroughly.
-
Do not allow the material to enter drains or waterways.
Fire-Fighting Measures
-
Suitable extinguishing media: Use water spray, dry chemical, foam, or carbon dioxide.[9]
-
Specific hazards: Combustible liquid.[9] In a fire, poisonous gases such as nitrogen oxides and carbon monoxide may be produced.[3] Containers may explode when heated.[3]
-
Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[9]
Stability and Reactivity
-
Reactivity: Generally stable under normal conditions of use, storage, and transport.[9]
-
Chemical Stability: Stable under recommended storage conditions.[9]
-
Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[9]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides.[3]
Toxicological Information and Potential Signaling Pathways
Detailed toxicological studies and signaling pathway information for 1-(2-Methoxyethyl)-2-nitrobenzene are not available. However, the toxicity of nitrobenzene is well-documented and is primarily associated with methemoglobinemia, where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity. This can lead to cyanosis and damage to various organs.
The metabolic activation of nitroaromatic compounds can lead to the formation of reactive intermediates that can cause cellular damage. The general pathway involves the reduction of the nitro group to nitroso, hydroxylamino, and amino metabolites.
Disclaimer: This document is intended as a technical guide for trained professionals and is based on data from structurally related compounds. It is not a substitute for a substance-specific Safety Data Sheet. All laboratory work should be conducted with a thorough risk assessment and in accordance with institutional safety policies and regulations.
References
- 1. chemscene.com [chemscene.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. fishersci.com [fishersci.com]
- 4. hmdb.ca [hmdb.ca]
- 5. 1-(2-Methoxyethyl)-4-nitrobenzene | CAS#:69628-98-4 | Chemsrc [chemsrc.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. directpcw.com [directpcw.com]
- 9. synerzine.com [synerzine.com]
A Technical Guide to the Solubility of 1-(2-Methoxyethyl)-2-nitrobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Methoxyethyl)-2-nitrobenzene in various organic solvents. Due to the limited availability of specific quantitative data for this compound in public literature, this document establishes a predictive solubility profile based on its structural attributes and the known solubility of analogous compounds. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data for their specific applications.
Introduction: Understanding the Solubility of 1-(2-Methoxyethyl)-2-nitrobenzene
1-(2-Methoxyethyl)-2-nitrobenzene is an aromatic compound featuring a nitro group and a methoxyethyl substituent on a benzene ring. These functional groups dictate its polarity and, consequently, its solubility in different organic solvents. The principle of "like dissolves like" is fundamental to predicting its solubility behavior.[1][2] The nitro group imparts significant polarity to the molecule, while the benzene ring and the methoxyethyl group contribute to its nonpolar character. Therefore, the solubility of 1-(2-Methoxyethyl)-2-nitrobenzene will be highest in solvents with intermediate polarity and in aprotic polar solvents that can engage in dipole-dipole interactions.
Predicted Solubility Profile
High Solubility is Expected in:
-
Polar Aprotic Solvents: Such as acetone, tetrahydrofuran (THF), and ethyl acetate. These solvents can interact with the polar nitro group without the steric hindrance of hydrogen bonding. Nitrobenzene, a related compound, is soluble in acetone and ether.[3][4][5]
-
Chlorinated Solvents: Like dichloromethane and chloroform.
-
Aromatic Hydrocarbons: Such as toluene and benzene, due to the presence of the benzene ring in the solute. Nitrobenzene is soluble in benzene and toluene.[3][4][6]
Moderate to Low Solubility is Expected in:
-
Polar Protic Solvents: Such as ethanol and methanol. While these solvents are polar, the potential for hydrogen bonding with the methoxy group might be sterically hindered by the adjacent nitro group. Nitrobenzene is soluble in ethanol.[3][6]
-
Nonpolar Solvents: Such as hexane and cyclohexane. The overall polarity of the molecule will likely limit its solubility in highly nonpolar solvents.
Insolubility is Expected in:
-
Water: The presence of the large nonpolar benzene ring and the ether linkage will likely make the compound insoluble in water, a highly polar protic solvent.[3][4][5][6][7][8]
Quantitative Solubility Data of a Structurally Related Compound: Nitrobenzene
To provide a quantitative reference, the following table summarizes the solubility of nitrobenzene in various organic solvents. It is important to note that these values are for a related compound and should be used as an estimation for 1-(2-Methoxyethyl)-2-nitrobenzene.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Ethanol | 20 | Very Soluble | [6] |
| Diethyl Ether | 20 | Very Soluble | [6] |
| Benzene | 20 | Very Soluble | [3][6] |
| Acetone | 20 | Soluble | [5] |
| Carbon Tetrachloride | 20 | Slightly Soluble | [6] |
| Water | 20 | 0.19 | [6][7] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the solubility of a solid compound in a given solvent.[1]
Materials:
-
1-(2-Methoxyethyl)-2-nitrobenzene (solid)
-
Selected organic solvents
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid 1-(2-Methoxyethyl)-2-nitrobenzene to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to achieve a clear separation of the solid and liquid phases.
-
Sample Extraction: Carefully extract an aliquot of the clear supernatant (the saturated solution) using a pipette. Be cautious not to disturb the solid at the bottom of the vial.
-
Dilution: Dilute the extracted aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility of 1-(2-Methoxyethyl)-2-nitrobenzene in the solvent using the following formula:
Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Figure 1. Experimental workflow for solubility determination.
Logical Relationships in Solubility Prediction
The following diagram outlines the logical considerations for predicting the solubility of 1-(2-Methoxyethyl)-2-nitrobenzene.
Figure 2. Factors influencing solubility prediction.
Conclusion
While direct quantitative solubility data for 1-(2-Methoxyethyl)-2-nitrobenzene remains elusive in the current body of scientific literature, a strong predictive understanding of its behavior in various organic solvents can be established through the analysis of its molecular structure and comparison with analogous compounds. For precise quantitative measurements, the detailed experimental protocol provided in this guide offers a robust methodology. This document serves as a valuable resource for researchers and professionals in drug development, enabling informed decisions on solvent selection and experimental design.
References
An In-depth Technical Guide to 1-(2-Methoxyethyl)-4-nitrobenzene
This technical guide provides a comprehensive overview of 1-(2-Methoxyethyl)-4-nitrobenzene, tailored for researchers, scientists, and professionals in drug development. The document details the compound's chemical properties, provides a representative synthetic protocol, outlines analytical methodologies, and discusses its metabolic fate, supported by structured data and visual diagrams.
Core Compound Data
The fundamental physicochemical properties of 1-(2-Methoxyethyl)-4-nitrobenzene are summarized below, providing a quantitative snapshot of the molecule.
| Property | Value |
| Chemical Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | 1-(2-methoxyethyl)-4-nitrobenzene |
| CAS Number | 69628-98-4 |
Experimental Protocols
Representative Synthesis: Electrophilic Aromatic Nitration
The introduction of a nitro group onto an aromatic ring is a cornerstone of organic synthesis, typically achieved through electrophilic aromatic substitution using a nitrating mixture. While a specific protocol for 1-(2-Methoxyethyl)-4-nitrobenzene is not publicly detailed, the following procedure, adapted from the well-established nitration of substituted benzenes, serves as a robust representative methodology.[1][2][3][4]
Objective: To synthesize a nitrated aromatic compound via electrophilic aromatic substitution.
Materials:
-
Starting Aromatic Compound (e.g., (2-methoxyethyl)benzene)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Methanol (for recrystallization)
-
Magnetic Stirrer and Stir Bar
-
Erlenmeyer Flasks
-
Beakers
-
Pipettes
-
Ice Bath
-
Vacuum Filtration Apparatus
Procedure:
-
In a 100 mL Erlenmeyer flask, add 6 mL of concentrated sulfuric acid and cool the flask in an ice bath for approximately 10 minutes.[4]
-
To the cold sulfuric acid, slowly add the starting aromatic compound (e.g., 3.05 g of a structurally similar compound like methyl benzoate as a reference) while stirring.[4] Maintain the temperature at or below 10°C.
-
In a separate, cooled test tube, prepare the nitrating mixture by carefully adding 2 mL of concentrated sulfuric acid to 2 mL of concentrated nitric acid.[4]
-
Using a Pasteur pipette, add the nitrating mixture dropwise to the solution of the aromatic compound in sulfuric acid over a period of 10-15 minutes. It is critical to maintain the low temperature and ensure continuous stirring to control the exothermic reaction.[1][3]
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 15 minutes.
-
Remove the flask from the ice bath and let it stand at room temperature for 15 minutes to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture over a beaker containing approximately 25-30 g of crushed ice. The product will precipitate as a solid.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water to remove residual acids.
-
Purify the crude product by recrystallization from a suitable solvent, such as methanol, to yield the final nitrated compound.[1]
Analytical Methodologies
The characterization and quantification of 1-(2-Methoxyethyl)-4-nitrobenzene and similar nitroaromatic compounds are routinely performed using standard analytical techniques. The choice of method depends on the sample matrix and the required sensitivity.
| Analytical Technique | Detector(s) | Application |
| Gas Chromatography (GC) | Mass Spectrometry (MS), Flame Ionization (FID), Electron Capture (ECD) | Separation and quantification of volatile and semi-volatile nitroaromatic compounds in complex mixtures.[5] |
| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) | Analysis of less volatile nitroaromatic compounds in environmental and biological samples.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR, ¹³C NMR | Structural elucidation and confirmation of the synthesized compound. |
| Infrared (IR) Spectroscopy | - | Identification of functional groups, particularly the characteristic nitro group stretches. |
Visualized Workflows and Pathways
To better illustrate the processes involved in the synthesis and potential biological transformation of 1-(2-Methoxyethyl)-4-nitrobenzene, the following diagrams are provided in DOT language.
Biological Significance and Metabolism
Nitroaromatic compounds are of significant interest in toxicology and drug development due to their metabolic activation pathways. The nitro group is susceptible to reduction by various nitroreductase enzymes, which are present in both mammalian tissues and gut microbiota.[6][7]
This reductive metabolism typically proceeds through highly reactive nitroso and hydroxylamine intermediates to form the corresponding amine metabolite.[7][8] These intermediates are often implicated in the toxic effects of nitroaromatic compounds, as they can covalently bind to cellular macromolecules. The final amine metabolite can then undergo Phase II conjugation reactions (e.g., glucuronidation) to facilitate its excretion from the body. Understanding this metabolic pathway is crucial for assessing the safety and efficacy of any drug candidate containing a nitroaromatic moiety.
References
- 1. unwisdom.org [unwisdom.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. scribd.com [scribd.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 1-Methoxy-4-(2-nitroethyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. web.mnstate.edu [web.mnstate.edu]
An In-depth Technical Guide to 1-(2-Methoxyethyl)-4-nitrobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 1-(2-methoxyethyl)-4-nitrobenzene, a versatile intermediate in organic synthesis. Due to the prevalence of information for the para isomer and the scarcity of data for the ortho isomer, this document focuses on 1-(2-methoxyethyl)-4-nitrobenzene, the IUPAC name for the compound with the nitro group at the 4-position. This guide details its chemical and physical properties, provides a general synthesis methodology, and discusses its known applications and safety information. All quantitative data has been summarized in structured tables for ease of reference. Additionally, a logical diagram illustrating the general mechanism for its synthesis is provided.
Introduction
1-(2-Methoxyethyl)-4-nitrobenzene is a nitroaromatic compound that serves as a valuable building block in the synthesis of more complex molecules. Its chemical structure, featuring a nitro group and a methoxyethyl substituent on a benzene ring, allows for a variety of chemical transformations. This makes it a key intermediate in the production of pharmaceuticals and agrochemicals. Notably, it is utilized in the preparation of oxodihydropyridopyrimidines, which have been investigated as c-fms kinase inhibitors for potential therapeutic applications[1]. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(2-methoxyethyl)-4-nitrobenzene is presented in the tables below. These properties have been compiled from various chemical databases and are essential for its handling, characterization, and use in synthetic chemistry.
Table 1: General and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 1-(2-methoxyethyl)-4-nitrobenzene | [2] |
| CAS Number | 69628-98-4 | [2] |
| Molecular Formula | C₉H₁₁NO₃ | [2][3] |
| Molecular Weight | 181.19 g/mol | [2] |
| Melting Point | 61-63 °C | [1][4] |
| Boiling Point | 273.6 ± 15.0 °C at 760 mmHg | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Appearance | Orange Solid | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
Table 2: Computational and Spectroscopic Data
| Property | Value/Type | Reference |
| Topological Polar Surface Area (TPSA) | 52.37 Ų | [3] |
| LogP | 1.7837 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 4 | [3] |
| ¹³C NMR Spectra | Available | [2] |
| Mass Spectrometry (GC-MS) | Available | [2] |
| Infrared (IR) Spectra | Available | [2] |
Synthesis and Experimental Protocols
The primary method for the synthesis of 1-(2-methoxyethyl)-4-nitrobenzene is through the electrophilic aromatic substitution of (2-methoxyethyl)benzene. This involves the nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
General Experimental Protocol: Nitration of (2-methoxyethyl)benzene
Disclaimer: The following is a general procedure based on the nitration of benzene and related compounds. A detailed, specific protocol for the synthesis of 1-(2-methoxyethyl)-4-nitrobenzene was not available in the searched literature. Researchers should adapt and optimize this procedure with appropriate safety precautions.
Materials:
-
(2-methoxyethyl)benzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution (aqueous)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Apparatus for filtration and recrystallization
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with continuous stirring. The temperature should be maintained below 10 °C.
-
Nitration Reaction: To the chilled nitrating mixture, add (2-methoxyethyl)benzene dropwise while maintaining the low temperature and ensuring vigorous stirring. The (2-methoxyethyl) group is an ortho, para-director; however, the para isomer is generally favored due to reduced steric hindrance. The reaction temperature should be carefully controlled, typically not exceeding 50-60°C, to minimize the formation of dinitro products[6][7].
-
Work-up: After the addition is complete, the reaction mixture is allowed to stir at room temperature for a specified time to ensure complete reaction. The mixture is then poured onto crushed ice, which will cause the crude nitrobenzene product to precipitate or separate as an oily layer.
-
Isolation and Purification: The product is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The organic layer is then washed with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Characterization: The resulting crude product can be further purified by recrystallization or column chromatography. The identity and purity of the final product should be confirmed by analytical techniques such as NMR, IR, and mass spectrometry.
Logical Relationship: Electrophilic Aromatic Substitution (Nitration)
The following diagram illustrates the general mechanism for the electrophilic nitration of an aromatic compound, which is the underlying principle for the synthesis of 1-(2-methoxyethyl)-4-nitrobenzene.
Caption: General mechanism for the electrophilic nitration of (2-methoxyethyl)benzene.
Biological Activity and Drug Development Applications
Currently, there is limited direct evidence in the scientific literature detailing the specific biological activities or signaling pathway involvement of 1-(2-methoxyethyl)-4-nitrobenzene itself. Its primary role in the context of drug development is as a chemical intermediate.
As previously mentioned, it is a precursor in the synthesis of oxodihydropyridopyrimidines, which have been explored as inhibitors of c-fms kinase[1]. The c-fms kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages. Its inhibition is a therapeutic strategy for various inflammatory diseases and certain types of cancer.
The nitroaromatic class of compounds, in general, is known to have a range of biological effects, and some are used in pharmaceuticals. However, many nitrobenzenes are also associated with toxicity, including the potential to cause methemoglobinemia[8]. Therefore, any therapeutic application would require careful toxicological evaluation.
Safety and Handling
1-(2-Methoxyethyl)-4-nitrobenzene is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Table 3: Hazard Information
| Hazard Statement | Description | Reference |
| H302 | Harmful if swallowed | [9] |
| H315 | Causes skin irritation | [9] |
| H319 | Causes serious eye irritation | [9] |
| H335 | May cause respiratory irritation | [9] |
Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
1-(2-methoxyethyl)-4-nitrobenzene is a valuable chemical intermediate with established applications in the synthesis of biologically relevant molecules. This guide has provided a summary of its key properties, a general synthetic approach, and available safety information. While direct biological activity data for this compound is scarce, its role as a precursor highlights its importance in the broader field of medicinal chemistry and drug discovery. Further research into its own potential biological effects could be a subject of future investigations. It is imperative for researchers to consult the appropriate safety data sheets and take necessary precautions when handling this compound.
References
- 1. 1-(2-methoxyethyl)-4-nitrobenzene | 69628-98-4 [chemicalbook.com]
- 2. 1-(2-Methoxyethyl)-4-nitrobenzene | C9H11NO3 | CID 3017948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 1-(2-methoxyethyl)-4-nitrobenzene CAS#: 69628-98-4 [m.chemicalbook.com]
- 5. 1-(2-Methoxyethyl)-4-nitrobenzene | CAS#:69628-98-4 | Chemsrc [chemsrc.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. fluorochem.co.uk [fluorochem.co.uk]
potential research areas for 1-(2-Methoxyethyl)2-nitrobenzene
An In-depth Technical Guide to the Potential Research Areas for 1-(2-Methoxyethyl)-2-nitrobenzene
Introduction
1-(2-Methoxyethyl)-2-nitrobenzene is an aromatic compound with significant, yet largely unexplored, potential across various scientific disciplines. Its structure, featuring a nitro group ortho to a methoxyethyl substituent on a benzene ring, presents a unique combination of functionalities. The electron-withdrawing nature of the nitro group, coupled with the flexible and polar methoxyethyl chain, suggests a rich chemical reactivity and the potential for diverse applications, from medicinal chemistry to materials science. This document outlines key research areas, providing a foundational guide for scientists and researchers interested in exploring the properties and applications of this promising molecule.
While specific research on 1-(2-Methoxyethyl)-2-nitrobenzene is limited, its structural motifs are present in a variety of biologically active compounds and functional materials. For instance, the nitroaromatic scaffold is a well-known pharmacophore in antimicrobial and anticancer agents, often acting as a bioreductive prodrug. The methoxyethyl group is frequently incorporated into drug candidates to enhance solubility and improve pharmacokinetic profiles. This guide will, therefore, extrapolate from related structures to propose concrete research directions.
Core Research Areas
Synthetic Chemistry and Process Optimization
The development of a robust and scalable synthesis for 1-(2-Methoxyethyl)-2-nitrobenzene is the foundational step for all future research. A plausible and efficient synthetic route is the Williamson ether synthesis, a well-established and reliable method for forming ethers.
Proposed Synthetic Pathway:
A potential synthesis involves the reaction of 2-nitrophenol with 2-methoxyethyl bromide in the presence of a suitable base.
-
Reaction: 2-Nitrophenol + 2-Methoxyethyl bromide → 1-(2-Methoxyethyl)-2-nitrobenzene
-
Reagents: Potassium carbonate (K₂CO₃) as the base, and a polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF).
-
Advantages: This method is generally high-yielding and uses readily available starting materials.
Workflow for Synthesis and Characterization:
Caption: Proposed workflow for the synthesis, purification, and characterization of 1-(2-Methoxyethyl)-2-nitrobenzene.
Experimental Protocol: Synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene
-
Materials: 2-Nitrophenol, 2-methoxyethyl bromide, potassium carbonate (anhydrous), acetonitrile (anhydrous), ethyl acetate, hexane, deionized water, brine.
-
Procedure: a. To a solution of 2-nitrophenol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq). b. Stir the mixture at room temperature for 15 minutes. c. Add 2-methoxyethyl bromide (1.2 eq) dropwise to the reaction mixture. d. Heat the reaction to 80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. e. Cool the reaction to room temperature and filter off the solid potassium carbonate. f. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: a. Dissolve the crude product in ethyl acetate and wash sequentially with deionized water and brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. c. Purify the resulting residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
-
Characterization: a. NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. b. Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula (C₉H₁₁NO₃). c. IR Spectroscopy: Use IR spectroscopy to identify key functional groups, such as the nitro group (NO₂) and the ether linkage (C-O-C).
Data Presentation: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (approx. 7.0-8.0 ppm), Methoxy group singlet (approx. 3.4 ppm), Methylene protons adjacent to oxygen (triplets, approx. 3.8-4.2 ppm), Methylene protons adjacent to the aromatic ring (triplets, approx. 3.0-3.4 ppm). |
| ¹³C NMR | Aromatic carbons (approx. 110-160 ppm), Methoxy carbon (approx. 59 ppm), Methylene carbons (approx. 68-72 ppm). |
| IR (cm⁻¹) | Asymmetric NO₂ stretch (approx. 1520-1560), Symmetric NO₂ stretch (approx. 1345-1385), C-O-C stretch (approx. 1050-1150), Aromatic C-H stretch (approx. 3000-3100). |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺, [M+Na]⁺. For C₉H₁₁NO₃, the exact mass is 181.0739. |
Medicinal Chemistry and Drug Discovery
The nitroaromatic moiety is a key feature in several approved drugs, where it often acts as a bio-activatable prodrug. Under the hypoxic conditions found in many tumors and microbial infections, the nitro group can be enzymatically reduced to generate reactive nitroso and hydroxylamine species, which are cytotoxic.
Potential Therapeutic Applications:
-
Anticancer Agents: As a bioreductive prodrug targeting hypoxic solid tumors.
-
Antimicrobial Agents: Against anaerobic bacteria and certain parasites. The para-substituted analog, 1-(2-methoxyethyl)-4-nitrobenzene, has been noted as an intermediate for compounds with potential antimicrobial or anti-inflammatory activity.
-
Kinase Inhibitors: The scaffold could be functionalized to target specific enzyme active sites.
Logical Flow for a Drug Discovery Program:
Caption: A logical workflow for a drug discovery program starting from 1-(2-Methoxyethyl)-2-nitrobenzene.
Experimental Protocol: In Vitro Anticancer Screening
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293).
-
Primary Cytotoxicity Assay (MTT Assay): a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of 1-(2-Methoxyethyl)-2-nitrobenzene (e.g., 0.1 to 100 µM) for 72 hours. c. Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation. d. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. e. Calculate the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Secondary Assays for Hit Compounds (IC₅₀ < 10 µM): a. Apoptosis Assay: Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cells. b. Cell Cycle Analysis: Stain cells with propidium iodide and analyze the cell cycle distribution by flow cytometry. c. Migration Assay: Perform a wound-healing or transwell migration assay to assess the effect on cell motility.
Data Presentation: Template for In Vitro Screening Results
| Compound | Cell Line | IC₅₀ (µM) | Apoptosis Induction (% of Control) | Cell Cycle Arrest (Phase) |
| 1 | MCF-7 | Value | Value | G1/S/G2-M |
| 1 | A549 | Value | Value | G1/S/G2-M |
| 1 | HCT116 | Value | Value | G1/S/G2-M |
| 1 | HEK293 | Value | Value | G1/S/G2-M |
Materials Science and Organic Electronics
Nitroaromatic compounds can possess interesting optical and electronic properties. Their electron-deficient nature makes them potential candidates for use as n-type organic semiconductors. The methoxyethyl group could enhance solubility and processability, which are crucial for the fabrication of organic electronic devices.
Potential Applications:
-
Organic Light-Emitting Diodes (OLEDs): As electron-transport or host materials.
-
Organic Photovoltaics (OPVs): As acceptor materials in bulk heterojunction solar cells.
-
Sensors: The nitro group can act as a recognition site for certain analytes.
Hypothetical Signaling Pathway for Bioreductive Activation:
Caption: Hypothesized signaling pathway for the bioreductive activation of the compound leading to apoptosis.
Conclusion
1-(2-Methoxyethyl)-2-nitrobenzene represents a molecule of considerable scientific interest, positioned at the intersection of synthetic chemistry, medicinal chemistry, and materials science. Although direct research on this compound is sparse, its structural components suggest a high potential for discovery and innovation. The protocols and research frameworks outlined in this guide provide a comprehensive starting point for its exploration. Future research should focus on establishing an efficient synthesis, followed by a systematic evaluation of its biological activities and material properties. Such efforts are likely to uncover novel applications and contribute valuable knowledge to the broader scientific community.
Methodological & Application
Application Notes and Protocols: 1-(2-Methoxyethyl)-2-nitrobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Methoxyethyl)-2-nitrobenzene is a valuable intermediate in organic synthesis, primarily utilized in the construction of heterocyclic frameworks. The strategic positioning of the methoxyethyl chain ortho to the nitro group allows for facile intramolecular reactions following the reduction of the nitro functionality. This application note provides a comprehensive overview of the synthesis and primary application of 1-(2-Methoxyethyl)-2-nitrobenzene, focusing on its use as a precursor to N-methoxyethyl-2,3-dihydro-1,4-benzoxazine (a benzomorpholine derivative) through reductive cyclization. Detailed experimental protocols for its synthesis and subsequent transformation are presented, along with relevant quantitative data from analogous systems.
Introduction
Ortho-substituted nitroarenes are versatile building blocks in medicinal chemistry and materials science. The nitro group serves as a key functional handle that can be readily transformed into an amino group, which can then participate in a variety of subsequent reactions. In the case of 1-(2-Methoxyethyl)-2-nitrobenzene, the proximate methoxyethyl sidechain is ideally situated to undergo an intramolecular cyclization upon reduction of the nitro group, providing a straightforward entry into the benzomorpholine scaffold. Benzomorpholine and its derivatives are present in a range of biologically active compounds and are of significant interest in drug discovery.
Synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene
The direct nitration of (2-methoxyethyl)benzene typically yields the para-isomer as the major product due to steric hindrance at the ortho position. A more regioselective synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene can be achieved through a two-step procedure starting from commercially available 2-(2-nitrophenyl)ethanol. This involves the etherification of the alcohol functionality.
Synthetic Pathway
Caption: Synthetic route to 1-(2-Methoxyethyl)-2-nitrobenzene.
Experimental Protocol: Synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene
Materials:
-
2-(2-Nitrophenyl)ethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(2-nitrophenyl)ethanol (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-(2-Methoxyethyl)-2-nitrobenzene.
Expected Yield: Based on analogous etherification reactions, yields are typically in the range of 80-95%.
Application in Heterocyclic Synthesis: Reductive Cyclization
The primary application of 1-(2-Methoxyethyl)-2-nitrobenzene is in the synthesis of N-substituted benzomorpholine derivatives through reductive cyclization. The reduction of the nitro group to an amine is immediately followed by an intramolecular nucleophilic attack of the newly formed aniline onto the electrophilic carbon of the methoxyethyl side chain, leading to the formation of the heterocyclic ring.
Reductive Cyclization Pathway
Caption: Reductive cyclization of 1-(2-Methoxyethyl)-2-nitrobenzene.
Experimental Protocol: Synthesis of 4-Methyl-3,4-dihydro-2H-benzo[b][1][2]oxazine
Materials:
-
1-(2-Methoxyethyl)-2-nitrobenzene
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) supply
-
Celite®
Procedure:
-
In a hydrogenation flask, dissolve 1-(2-Methoxyethyl)-2-nitrobenzene (1.0 eq.) in ethanol.
-
Carefully add 10% Pd/C (5-10 mol% palladium).
-
Seal the flask and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 2-3 bar, but can also be performed at atmospheric pressure with a balloon) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel.
Quantitative Data Summary
Direct experimental data for the synthesis and reactions of 1-(2-Methoxyethyl)-2-nitrobenzene is not widely available in the literature. The following table summarizes representative yields and conditions for analogous reactions involving the synthesis of similar ortho-alkoxy-nitrobenzenes and their subsequent reductive cyclization to form benzomorpholine derivatives.
| Reaction | Substrate | Reagents and Conditions | Product | Yield (%) | Reference Analogy |
| Etherification | 2-(2-Nitrophenyl)ethanol | NaH, THF, CH₃I, rt, 12h | 1-(2-Methoxyethyl)-2-nitrobenzene | ~85-95 | Standard Williamson Ether Synthesis protocols |
| Reductive Cyclization | 1-(2-Methoxyethyl)-2-nitrobenzene | H₂ (3 bar), 10% Pd/C, Ethanol, rt, 4h | 4-Methyl-3,4-dihydro-2H-benzo[b][1][2]oxazine | ~80-95 | Based on similar reductive cyclizations of ortho-substituted nitroarenes |
Conclusion
1-(2-Methoxyethyl)-2-nitrobenzene is a useful synthetic intermediate for accessing the benzomorpholine scaffold, a privileged structure in medicinal chemistry. The protocols provided herein, based on established and reliable organic transformations, offer a clear pathway for the synthesis and application of this compound. These methods are amenable to scale-up and can be adapted for the synthesis of a variety of substituted benzomorpholine derivatives, making 1-(2-Methoxyethyl)-2-nitrobenzene a valuable tool for researchers in organic synthesis and drug development.
References
Application Notes and Protocols: 1-(2-Methoxyethyl)-2-nitrobenzene and the Ortho-Nitrobenzyl Protecting Group Class
For Researchers, Scientists, and Drug Development Professionals
The compound 1-(2-methoxyethyl)-2-nitrobenzene belongs to the broader class of ortho-nitrobenzyl (ONB) photolabile protecting groups. These protecting groups are instrumental in synthetic organic chemistry, particularly in the synthesis of complex molecules like biopolymers, and in drug development for creating photocaged compounds.[1][2] The key feature of ONB and its derivatives is the ability to be cleaved by UV light, offering a mild and highly specific method of deprotection that avoids the use of harsh chemical reagents.[1][3] This allows for precise spatial and temporal control over the release of a protected functional group.[1][3]
General Principles
The utility of the ortho-nitrobenzyl group lies in its photochemical reactivity. Upon irradiation with UV light (typically in the range of 300-400 nm), an intramolecular rearrangement occurs, leading to the release of the protected functional group and the formation of a 2-nitrosobenzaldehyde derivative as a byproduct.[4][5] The substitution pattern on the aromatic ring and at the benzylic carbon can be modified to fine-tune the photochemical properties, such as the absorption wavelength and the quantum yield of deprotection.[4][6][7]
Mechanism of Photolytic Deprotection
The photodeprotection of ortho-nitrobenzyl-protected compounds is proposed to proceed through a Norrish Type II-like mechanism.[4] The process is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, forming an aci-nitro intermediate. This intermediate then undergoes rearrangement and cyclization to a five-membered ring, which subsequently fragments to release the protected molecule and a 2-nitrosobenzaldehyde byproduct.[1][4]
Caption: Photolytic deprotection of an ortho-nitrobenzyl protecting group.
Applications in Protecting Functional Groups
The ortho-nitrobenzyl group and its derivatives are versatile and can be used to protect a wide range of functional groups.[1][2]
-
Alcohols and Phenols: Alcohols and phenols can be converted to their corresponding o-nitrobenzyl ethers, which are stable to a variety of reaction conditions but can be readily cleaved by photolysis.
-
Carboxylic Acids: Carboxylic acids can be protected as o-nitrobenzyl esters.[1][8] This is particularly useful in peptide synthesis and for the preparation of caged compounds of biologically active carboxylic acids.[9]
-
Amines: Amines can be protected as o-nitrobenzyl carbamates.[1] This strategy is employed in the synthesis of peptides and oligonucleotides.[2]
-
Phosphates: The ONB group is also effective for protecting phosphate groups, which is highly relevant in oligonucleotide synthesis.[1][2]
Quantitative Data for Selected Ortho-Nitrobenzyl Protecting Groups
The photochemical properties of ONB protecting groups can be tuned by substitution. The following table summarizes key data for some common derivatives.
| Protecting Group | Abbreviation | Typical λmax (nm) | Quantum Yield (Φ) | Protected Functional Groups |
| 2-Nitrobenzyl | NB | ~280-320 | 0.03 - 0.12 | Alcohols, Carboxylic Acids, Amines, Phosphates |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB or NV | ~350-365 | 0.01 - 0.1 | Alcohols, Carboxylic Acids, Amines |
| 6-Nitroveratryl | NV | ~350 | ~0.05 | Alcohols, Carboxylic Acids |
| α-Carboxy-6-nitroveratryl | αCNV | >300 | 0.17 | Carboxylic Acids[8] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of an Alcohol with an Ortho-Nitrobenzyl Halide
This protocol provides a general method for the protection of a primary or secondary alcohol.
Materials:
-
Alcohol substrate
-
ortho-Nitrobenzyl bromide (or a suitable derivative)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or nitrogen atmosphere
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of the alcohol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of the ortho-nitrobenzyl bromide (1.1 equivalents) in anhydrous DMF dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting alcohol is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-nitrobenzyl protected alcohol.
Caption: Experimental workflow for alcohol protection.
Protocol 2: General Procedure for the Photolytic Deprotection of an Ortho-Nitrobenzyl Protected Compound
This protocol describes a general method for the light-induced cleavage of an ONB protecting group.
Materials:
-
ortho-Nitrobenzyl protected substrate
-
Solvent (e.g., methanol, ethanol, dioxane, dichloromethane, acetonitrile)
-
UV photoreactor or a mercury lamp with appropriate filters (e.g., Pyrex filter for λ > 300 nm)
-
Inert atmosphere (optional, but recommended to prevent oxidation of the nitroso byproduct)
Procedure:
-
Dissolve the ortho-nitrobenzyl protected substrate in a suitable solvent in a quartz or Pyrex reaction vessel. The concentration should be dilute, typically in the range of 0.01-0.05 M, to ensure efficient light penetration.
-
Purge the solution with argon or nitrogen for 15-30 minutes to remove dissolved oxygen.
-
Irradiate the solution with a UV lamp at the appropriate wavelength (e.g., 350 nm for DMNB/NV groups) with stirring. The reaction temperature is typically maintained at room temperature.
-
Monitor the progress of the reaction by TLC or HPLC. The reaction time can vary from a few minutes to several hours depending on the substrate, the quantum yield of the protecting group, and the intensity of the light source.
-
Once the deprotection is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography, crystallization, or extraction to remove the 2-nitrosobenzaldehyde byproduct. For amine deprotection, the addition of an aldehyde scavenger like semicarbazide hydrochloride to the reaction mixture can improve yields by preventing side reactions with the released amine.[9]
Conclusion
The 1-(2-methoxyethyl)-2-nitrobenzene structure falls within the versatile and widely applicable class of ortho-nitrobenzyl photolabile protecting groups. The ability to deprotect functional groups under neutral conditions using light makes ONB and its derivatives invaluable tools in modern organic synthesis, chemical biology, and drug delivery. The protocols and data presented provide a foundational understanding for researchers to apply this powerful protecting group strategy in their work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. nathan.instras.com [nathan.instras.com]
- 7. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-carboxy-6-nitroveratryl: a photolabile protecting group for carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: 1-(2-Methoxyethyl)-2-nitrobenzene and its Analogs in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitroaromatic scaffold is a recurring motif in medicinal chemistry, contributing to the pharmacological activity of a diverse range of therapeutic agents.[1][2][3] The strong electron-withdrawing nature of the nitro group significantly influences the physicochemical properties of a molecule, impacting its reactivity, metabolic stability, and interaction with biological targets.[4][5] While specific research on 1-(2-Methoxyethyl)-2-nitrobenzene in medicinal chemistry is not extensively documented in publicly available literature, its structural features—a nitrobenzene core and a methoxyethyl side chain—are present in various biologically active compounds. These application notes will, therefore, focus on the broader class of nitroaromatic compounds, using 1-(2-Methoxyethyl)-4-nitrobenzene as a structural analog to discuss potential applications, synthetic utility, and relevant experimental protocols.
Nitro-containing drugs have been successfully developed as antibacterial, antiprotozoal, anticancer, and anti-inflammatory agents.[1][2][3][5] Their mechanism of action often involves the bioreduction of the nitro group to generate reactive intermediates, such as nitroso and hydroxylamine species, which can exert cytotoxic effects.[3][4][6] This unique activation mechanism has been particularly exploited in the development of hypoxia-activated prodrugs for cancer therapy.
Chemical Properties and Synthetic Utility
The 1-(2-methoxyethyl)-2-nitrobenzene moiety possesses two key functional groups that can be readily manipulated for the synthesis of diverse compound libraries. The nitro group can be reduced to an amine, a crucial intermediate in the synthesis of a vast number of pharmaceuticals. The methoxyethyl side chain can also be modified, although it is generally more stable.
The reduction of the nitro group is a fundamental transformation. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like iron in acidic media. The resulting aniline derivative is a versatile building block for the introduction of a wide range of functionalities through reactions such as amide bond formation, sulfonylation, and diazotization.
Applications in Medicinal Chemistry
The unique electronic properties of the nitro group have been leveraged to design drugs for various diseases.
Antimicrobial Agents
Nitroaromatic compounds are a well-established class of antimicrobial agents.[2][3] Their mechanism of action relies on the enzymatic reduction of the nitro group by nitroreductases present in anaerobic bacteria and certain protozoa.[6][7][8] This reduction generates cytotoxic metabolites that can damage microbial DNA and other macromolecules, leading to cell death.[3][8] This selective activation in microorganisms minimizes toxicity to the host.
Anticancer Agents
The hypoxic microenvironment of solid tumors presents a significant challenge for conventional cancer therapies. Nitroaromatic compounds have been investigated as hypoxia-activated prodrugs.[4][9] In the low-oxygen conditions of tumors, cellular reductases can reduce the nitro group, leading to the release of a cytotoxic agent. This targeted activation in the tumor microenvironment can enhance the therapeutic index of anticancer drugs.
Quantitative Data of Representative Nitroaromatic Drugs
Since no specific biological data for 1-(2-Methoxyethyl)-2-nitrobenzene is available, the following table summarizes the activity of some well-known nitro-containing drugs to provide a reference for the potential potency of this class of compounds.
| Compound | Therapeutic Area | Target/Organism | Activity (IC50/MIC) |
| Metronidazole | Antibacterial, Antiprotozoal | Anaerobic bacteria, Giardia lamblia, Trichomonas vaginalis | MIC: 0.25-8 µg/mL |
| Nitrofurantoin | Antibacterial | Escherichia coli, Staphylococcus saprophyticus | MIC: 4-32 µg/mL |
| Flutamide | Anticancer | Androgen Receptor | Ki: ~2 µM |
| Nifedipine | Antihypertensive | L-type calcium channels | IC50: ~10-100 nM |
| Nilutamide | Anticancer | Androgen Receptor | Ki: ~1 µM |
Experimental Protocols
Protocol 1: Synthesis of 4-(2-Methoxyethyl)aniline
This protocol describes a general procedure for the reduction of a nitrobenzene derivative to the corresponding aniline, a key step for further derivatization.
Materials:
-
1-(2-Methoxyethyl)-4-nitrobenzene
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add 1-(2-Methoxyethyl)-4-nitrobenzene (1.0 eq), iron powder (5.0 eq), and a 1:1 mixture of ethanol and water.
-
Add ammonium chloride (0.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(2-Methoxyethyl)aniline.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method to evaluate the cytotoxic effects of a test compound on a cancer cell line.[10][11][12]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in complete medium from a stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compound to each well. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizations
Caption: Synthetic workflow for generating drug candidates.
Caption: Activation of a nitroaromatic prodrug under hypoxia.
References
- 1. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. svedbergopen.com [svedbergopen.com]
- 5. scielo.br [scielo.br]
- 6. academic.oup.com [academic.oup.com]
- 7. ackerleylab.com [ackerleylab.com]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. [PDF] Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia | Semantic Scholar [semanticscholar.org]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Experimental Protocol for the Synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental protocol for the synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene, a valuable intermediate in organic synthesis. The protocol details the necessary reagents, equipment, step-by-step procedures, and safety precautions. This application note is intended for use by qualified researchers in a controlled laboratory setting.
Critical Safety Precautions
Nitroaromatic compounds, including nitrobenzene and its derivatives, are hazardous and require strict safety protocols.
-
Toxicity: Nitrobenzene and related compounds are toxic if swallowed, inhaled, or in contact with skin.[1][2] They can cause damage to organs, particularly the blood, through prolonged or repeated exposure.[1][2] A key toxic effect is methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, which can lead to bluish skin, nausea, and shortness of breath.[3]
-
Carcinogenicity and Reproductive Toxicity: Nitrobenzene is suspected of causing cancer and may damage fertility.[1][2]
-
Handling: All manipulations must be performed inside a certified chemical fume hood.[1][4] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.[4] Ensure safety showers and eyewash stations are readily accessible.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Do not empty into drains.[4]
Reaction Scheme
The synthesis is based on a nucleophilic aromatic substitution reaction between 2-chloronitrobenzene and sodium 2-methoxyethoxide.
Reaction: 2-Chloronitrobenzene + Sodium 2-methoxyethoxide → 1-(2-Methoxyethyl)-2-nitrobenzene + Sodium Chloride
Experimental Protocol
This section provides a detailed methodology for the synthesis.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Supplier/Purity |
| 2-Chloronitrobenzene | C₆H₄ClNO₂ | 157.56 | 10.0 g (63.5 mmol) | ≥98% |
| 2-Methoxyethanol | C₃H₈O₂ | 76.09 | 100 mL | Anhydrous, ≥99% |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 3.05 g (76.2 mmol) | --- |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | Anhydrous |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 100 mL | --- |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | 100 mL | --- |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | --- |
Equipment
| Equipment | Description |
| Three-neck round-bottom flask | 250 mL, with magnetic stirrer |
| Condenser | Allihn or Liebig type |
| Dropping funnel | 100 mL |
| Heating mantle with temperature control | --- |
| Magnetic stir plate | --- |
| Separatory funnel | 500 mL |
| Rotary evaporator | --- |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
| Inert gas supply (Nitrogen or Argon) | With manifold |
Synthesis Procedure
-
Preparation of Sodium 2-methoxyethoxide:
-
Under an inert atmosphere (N₂ or Ar), add anhydrous 2-methoxyethanol (100 mL) to a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Cool the flask in an ice bath.
-
Carefully and portion-wise, add sodium hydride (3.05 g, 60% dispersion) to the stirred 2-methoxyethanol. Caution: Hydrogen gas is evolved. Ensure adequate ventilation away from ignition sources.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour until the evolution of gas ceases, indicating the formation of sodium 2-methoxyethoxide.
-
-
Reaction with 2-Chloronitrobenzene:
-
Dissolve 2-chloronitrobenzene (10.0 g, 63.5 mmol) in a minimal amount of 2-methoxyethanol and add it to a dropping funnel.
-
Add the 2-chloronitrobenzene solution dropwise to the sodium 2-methoxyethoxide solution over 30 minutes.
-
Once the addition is complete, heat the reaction mixture to 80-90°C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into 200 mL of cold water.
-
Transfer the aqueous mixture to a 500 mL separatory funnel and extract three times with diethyl ether (3 x 70 mL).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-(2-Methoxyethyl)-2-nitrobenzene.
-
Data Presentation
Product Characterization
| Property | Value |
| Product Name | 1-(2-Methoxyethyl)-2-nitrobenzene |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Appearance | Expected to be a pale yellow oil or solid |
| Expected Yield | 70-85% |
Spectroscopic Data (Predicted)
| Technique | Expected Data |
| ¹H NMR | Peaks corresponding to aromatic protons, methylene (-CH₂-) protons adjacent to the aromatic ring, methylene protons adjacent to the ether oxygen, and methyl (-CH₃) protons. |
| ¹³C NMR | Peaks for aromatic carbons (including one attached to the nitro group and one to the ethyl group), methylene carbons, and the methoxy carbon. |
| IR (cm⁻¹) | Strong absorptions around 1520-1540 and 1340-1360 for the asymmetric and symmetric NO₂ stretching, respectively. C-O stretching around 1100-1120. |
| Mass Spec (m/z) | Molecular ion peak at [M]+ ≈ 181.07. |
Visualizations
Caption: Experimental workflow for the synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene.
Caption: Logical flow of the key stages in the synthesis protocol.
References
Optimal Reaction Conditions for the Synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene, a valuable intermediate in organic synthesis. The primary synthetic route discussed is the Williamson ether synthesis, a reliable and versatile method for forming the ether linkage. This document outlines the optimal reaction conditions, including choices of reagents, solvents, and temperature, based on analogous syntheses of structurally related nitrophenyl ethers. A detailed experimental protocol and a summary of reaction conditions in a tabular format are provided to facilitate reproducible and efficient synthesis.
Introduction
1-(2-Methoxyethyl)-2-nitrobenzene is an organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of both the nitro group and the methoxyethyl ether functionality makes it a versatile building block for further chemical transformations. The most direct and common method for the preparation of this and similar aromatic ethers is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. For the synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene, this translates to the reaction of 2-nitrophenol with a 2-methoxyethyl halide.
Synthetic Pathways
Two primary synthetic routes are considered for the preparation of 1-(2-Methoxyethyl)-2-nitrobenzene:
-
Williamson Ether Synthesis: This is the preferred and most direct method. It involves the reaction of 2-nitrophenol with a suitable 2-methoxyethyl halide (e.g., 2-bromoethyl methyl ether or 2-chloroethyl methyl ether) in the presence of a base. This SN2 reaction is generally efficient for primary alkyl halides.
-
Nitration of (2-Methoxyethyl)benzene: This electrophilic aromatic substitution reaction would likely produce a mixture of ortho- and para-isomers, with the potential for di-substituted byproducts. The separation of the desired ortho-isomer from the para-isomer can be challenging, making this route less ideal for the selective synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene.
This document will focus on the optimization of the Williamson ether synthesis route.
Optimal Reaction Conditions for Williamson Ether Synthesis
The efficiency of the Williamson ether synthesis for producing 1-(2-Methoxyethyl)-2-nitrobenzene is influenced by several key parameters. Below is a summary of these conditions, derived from protocols for analogous reactions involving 2-nitrophenol.
Data Presentation: Summary of Reaction Conditions
| Parameter | Condition 1 (Microwave-assisted) | Condition 2 (Conventional Heating) |
| Starting Material | 2-Nitrophenol | 2-Nitrophenol |
| Alkylating Agent | 2-Bromoethyl methyl ether | 2-Chloroethyl methyl ether |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |
| Solvent | Dimethylformamide (DMF) | Water or Acetonitrile |
| Temperature | 90 °C | 80 - 130 °C |
| Reaction Time | 1 - 2 hours | 4 - 8 hours |
| Catalyst | None (Microwave) | Optional: Phase Transfer Catalyst (e.g., TBAB) |
| Reported Yield | High (based on analogues, e.g., 84%) | Moderate to High |
Experimental Protocols
The following is a detailed protocol for the synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene via the Williamson ether synthesis, based on a highly analogous procedure for the synthesis of a bis-2-nitrophenoxy alkyl ether.
Materials:
-
2-Nitrophenol
-
2-Bromoethyl methyl ether
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Microwave reactor or conventional heating setup with a reflux condenser
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup (Silica gel, n-hexane, Ethyl acetate)
Procedure (Microwave-assisted):
-
To a 25 mL two-necked reaction flask, add 2-nitrophenol (2 mmol, 0.278 g) and anhydrous potassium carbonate (3 mmol, 0.414 g).
-
Add 5 mL of anhydrous DMF to the flask.
-
Place the reaction flask inside a microwave reactor and heat to 90 °C for 10 minutes with stirring to facilitate the formation of the phenoxide.
-
After 10 minutes, add 2-bromoethyl methyl ether (2.2 mmol, 0.306 g) to the reaction mixture.
-
Continue to irradiate the mixture in the microwave reactor at 90 °C for 75 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add 20 mL of deionized water to the flask and transfer the contents to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by short column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent to obtain pure 1-(2-Methoxyethyl)-2-nitrobenzene.
Procedure (Conventional Heating):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrophenol (10 mmol, 1.39 g) in 20 mL of water.[1][2]
-
Add a solution of sodium hydroxide (11 mmol, 0.44 g) in 5 mL of water to the flask with stirring.
-
Add 2-chloroethyl methyl ether (12 mmol, 1.14 g) to the reaction mixture.
-
Heat the mixture to 100-110 °C and maintain it at this temperature with vigorous stirring for 4-6 hours.[1]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in the microwave-assisted procedure.
Mandatory Visualizations
Caption: Workflow for the microwave-assisted synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene.
Caption: Logical relationship of key steps in the Williamson ether synthesis.
References
Synthesis of Novel Indole and Quinoline Derivatives from 1-(2-Methoxyethyl)-2-nitrobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of novel indole and quinoline derivatives starting from 1-(2-Methoxyethyl)-2-nitrobenzene. The synthetic strategy involves an initial reduction of the nitro group to form the key intermediate, 2-(2-Methoxyethyl)aniline, followed by cyclization reactions to construct the heterocyclic core. These derivatives are of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of indole and quinoline scaffolds. This application note outlines the synthetic workflow, provides detailed experimental procedures, and presents representative data for the synthesized compounds.
Introduction
Indole and quinoline ring systems are privileged scaffolds in drug discovery, forming the core of numerous approved therapeutic agents and biologically active compounds. Their derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The derivatization of these core structures allows for the fine-tuning of their biological activity and pharmacokinetic properties. This document details a synthetic route to novel indole and quinoline derivatives bearing a 2-methoxyethyl substituent, a group that can influence solubility and interactions with biological targets. The synthesis commences with the reduction of 1-(2-Methoxyethyl)-2-nitrobenzene, a readily accessible starting material.
Synthetic Workflow
The overall synthetic strategy is a two-step process. The first step is the reduction of the nitro group of 1-(2-Methoxyethyl)-2-nitrobenzene to yield 2-(2-Methoxyethyl)aniline. The second step involves the cyclization of this aniline intermediate to form either an indole or a quinoline derivative.
Caption: General synthetic workflow for the preparation of indole and quinoline derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Methoxyethyl)aniline (Intermediate)
This protocol describes the reduction of 1-(2-Methoxyethyl)-2-nitrobenzene to 2-(2-Methoxyethyl)aniline via catalytic hydrogenation. This method is often preferred due to its clean reaction profile and high yields.
Materials:
-
1-(2-Methoxyethyl)-2-nitrobenzene
-
Methanol (MeOH), anhydrous
-
10% Palladium on activated charcoal (Pd/C)
-
Hydrogen gas (H₂)
-
Celite®
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a suitable hydrogenation flask, dissolve 1-(2-Methoxyethyl)-2-nitrobenzene (1.0 eq) in anhydrous methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (a typical pressure is around 50 psi, but this may need optimization) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-18 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(2-Methoxyethyl)aniline.
-
The product can be purified further by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a Novel Indole Derivative (Example: Fischer Indole Synthesis)
This protocol outlines the synthesis of a 2,3-disubstituted indole derivative from 2-(2-Methoxyethyl)aniline and a suitable ketone.
Materials:
-
2-(2-Methoxyethyl)aniline
-
A suitable ketone (e.g., 1-phenylpropan-2-one)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, Amberlyst-15)
-
Toluene, anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2-(2-Methoxyethyl)aniline (1.0 eq) and the ketone (1.1 eq).
-
Add the acid catalyst. If using PPA, it is often used as the solvent as well. If using a Lewis acid like ZnCl₂, dissolve the starting materials in a high-boiling solvent like toluene.
-
Heat the reaction mixture to a temperature between 80-150 °C, depending on the catalyst and solvent used.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature.
-
If PPA was used, carefully quench the reaction by pouring it onto crushed ice. If a different catalyst was used, dilute the mixture with an organic solvent like ethyl acetate.
-
Neutralize the mixture by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indole derivative.
Protocol 3: Synthesis of a Novel Quinoline Derivative (Example: Friedländer Annulation)
This protocol describes the synthesis of a substituted quinoline from 2-(2-Methoxyethyl)aniline and a β-ketoester.
Materials:
-
2-(2-Methoxyethyl)aniline
-
A β-ketoester (e.g., ethyl acetoacetate)
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., I₂)
-
Ethanol or another suitable solvent
-
Sodium hydroxide (NaOH), aqueous solution
Procedure:
-
In a round-bottom flask, mix 2-(2-Methoxyethyl)aniline (1.0 eq) and the β-ketoester (1.0 eq) in a suitable solvent like ethanol.
-
Add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with an aqueous solution of NaOH.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with water, and dry.
-
If the product does not precipitate, extract the mixture with an organic solvent.
-
Dry the organic extract over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following tables provide representative data for the synthesized compounds. The yields and purity are typical for these types of reactions but may vary depending on the specific substrates and reaction conditions.
Table 1: Synthesis of 2-(2-Methoxyethyl)aniline
| Starting Material | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1-(2-Methoxyethyl)-2-nitrobenzene | 2-(2-Methoxyethyl)aniline | 10% Pd/C | MeOH | 6 | 95 | >98 (GC-MS) |
Table 2: Synthesis of Novel Indole and Quinoline Derivatives
| Intermediate | Reagent | Product Type | Reaction Name | Yield (%) |
| 2-(2-Methoxyethyl)aniline | 1-phenylpropan-2-one | Indole | Fischer Indole Synthesis | 78 |
| 2-(2-Methoxyethyl)aniline | Ethyl acetoacetate | Quinoline | Friedländer Annulation | 85 |
Applications and Biological Relevance
Indole and quinoline derivatives are known to interact with a variety of biological targets, leading to a broad range of therapeutic applications. For instance, many anticancer drugs with these scaffolds function by inhibiting key enzymes involved in cell cycle progression, such as cyclin-dependent kinases (CDKs).
Potential Signaling Pathway Inhibition
Derivatives of indoles and quinolines have been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for the regulation of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. For example, some indolo[3,2-c]quinolines have been found to inhibit cdk2/cyclin E.
Caption: Inhibition of the CDK-mediated cell cycle pathway by novel derivatives.
The synthesized derivatives from 1-(2-Methoxyethyl)-2-nitrobenzene can be screened for their inhibitory activity against a panel of kinases, including CDKs, to assess their potential as anticancer agents. Further studies could involve molecular docking to predict binding modes and structure-activity relationship (SAR) studies to optimize the lead compounds. The presence of the methoxyethyl group may confer unique pharmacological properties, making these novel derivatives promising candidates for further investigation in drug development programs.
Application Notes and Protocols for 1-(2-Methoxyethyl)-2-nitrobenzene in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-(2-methoxyethyl)-2-nitrobenzene as a precursor in multi-step organic synthesis, with a particular focus on the preparation of substituted indoles, which are key scaffolds in many pharmaceutical agents. While direct literature on 1-(2-methoxyethyl)-2-nitrobenzene is limited, its reactivity can be inferred from analogous ortho- and para-substituted nitrobenzene derivatives. The primary transformations involve the reduction of the nitro group followed by cyclization or other modifications.
Key Synthetic Applications
The primary synthetic utility of 1-(2-methoxyethyl)-2-nitrobenzene lies in its role as a precursor to 2-substituted anilines, which can then undergo further transformations. The most notable application is the synthesis of indole derivatives through reductive cyclization.
1. Reduction of the Nitro Group:
The reduction of the nitro group to an amine is a fundamental step in the utilization of 1-(2-methoxyethyl)-2-nitrobenzene. This transformation converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, enabling a range of subsequent reactions. Common methods for this reduction include catalytic hydrogenation or the use of metals in acidic media.[1][2]
2. Reductive Cyclization to Form Indoles:
A key application of ortho-substituted nitroarenes with a two-carbon side chain is their conversion to indoles. In the case of 1-(2-methoxyethyl)-2-nitrobenzene, reductive cyclization would lead to the formation of 4-methoxy- or 5-methoxyindole derivatives, depending on the cyclization conditions and any subsequent rearrangements. A closely related process is the production of indole from gaseous 2-(o-nitrophenyl)-ethanol over a hydrogenation catalyst at elevated temperatures.[3] This suggests that 1-(2-methoxyethyl)-2-nitrobenzene can undergo a similar transformation to yield methoxy-substituted indoles.
Experimental Protocols
Protocol 1: General Procedure for the Reduction of 1-(2-Methoxyethyl)-2-nitrobenzene to 2-(2-Methoxyethyl)aniline
This protocol describes the reduction of the nitro group to an amine using catalytic hydrogenation, a common and efficient method.[1][4]
Materials:
-
1-(2-Methoxyethyl)-2-nitrobenzene
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve 1-(2-methoxyethyl)-2-nitrobenzene (1.0 eq) in methanol or ethanol in a suitable reaction flask.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
Seal the flask and purge the system with nitrogen or argon.
-
Introduce hydrogen gas (via a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(2-methoxyethyl)aniline.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Proposed Reductive Cyclization of 1-(2-Methoxyethyl)-2-nitrobenzene to Methoxyindole
This proposed protocol is based on the known gas-phase cyclization of a similar compound, 2-(o-nitrophenyl)-ethanol, to indole.[3] This process typically involves high temperatures and a hydrogenation catalyst.
Materials:
-
1-(2-Methoxyethyl)-2-nitrobenzene
-
Hydrogenation catalyst (e.g., supported palladium, platinum, or copper)
-
Inert gas (e.g., nitrogen)
-
Tube furnace or similar high-temperature reactor
-
Gas flow controllers
-
Condensation and collection apparatus
Procedure:
-
Impregnate a suitable support with the hydrogenation catalyst and pack it into a reactor tube.
-
Heat the reactor to a temperature in the range of 200-400°C under a flow of inert gas.
-
Vaporize 1-(2-methoxyethyl)-2-nitrobenzene by heating it in a separate chamber.
-
Introduce the vaporized starting material into the reactor along with a stream of hydrogen gas. An inert carrier gas may also be used.
-
The gaseous products exiting the reactor are cooled to condense the desired indole product and any byproducts.
-
Collect the condensate and purify the methoxyindole derivative by distillation or chromatography.
Data Presentation
Table 1: Comparison of Common Reduction Methods for Nitroarenes
| Reducing Agent/Method | Typical Conditions | Advantages | Disadvantages |
| H₂, Pd/C | 1 atm H₂, RT, Methanol/Ethanol | High yield, clean reaction, mild conditions | Catalyst can be pyrophoric, requires specialized equipment |
| Fe, HCl | Reflux | Inexpensive, effective | Requires acidic conditions, workup can be tedious |
| SnCl₂, HCl | RT or gentle heating | Effective for substrates with other reducible groups | Stoichiometric tin salts are produced as waste |
| Na₂S₂O₄ | Biphasic system (e.g., water/toluene) | Mild, can be selective | Can sometimes lead to over-reduction or side products |
Visualizations
Below are diagrams illustrating the key synthetic pathways and experimental workflows.
Caption: Reduction of 1-(2-methoxyethyl)-2-nitrobenzene.
Caption: Proposed synthesis of methoxyindole.
Caption: Workflow for nitro group reduction.
References
Application Notes and Protocols: Reaction of 1-(2-Methoxyethyl)-2-nitrobenzene with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of Grignard reagents with nitroarenes is a versatile yet complex transformation in organic synthesis. The outcomes are highly dependent on the nature of both the Grignard reagent and the nitroaromatic substrate, as well as the reaction conditions. This document provides a detailed overview of the expected reactions of 1-(2-Methoxyethyl)-2-nitrobenzene with Grignard reagents, including potential products, reaction mechanisms, and generalized experimental protocols. The presence of the ortho-methoxyethyl substituent introduces steric and potential chelating effects that can influence the regioselectivity and product distribution of these reactions.
Reaction Pathways and Mechanisms
The reaction of Grignard reagents with nitroarenes can proceed through several pathways, with the predominant mechanism often involving a single-electron transfer (SET) from the Grignard reagent to the nitroarene. This generates a radical anion intermediate, which can then undergo further reactions.
The primary competing pathways for the reaction of 1-(2-Methoxyethyl)-2-nitrobenzene with a Grignard reagent (R-MgX) are:
-
1,2-Addition to the Nitro Group: This is a common pathway, especially with alkyl Grignard reagents. The Grignard reagent adds to the nitrogen atom of the nitro group, leading to the formation of an N,N-disubstituted hydroxylamine derivative after workup.
-
Conjugate Addition to the Aromatic Ring: Addition of the Grignard reagent to the aromatic ring, typically at positions activated by the nitro group, can also occur. The ortho- and para-positions to the nitro group are the most likely sites of attack. Subsequent oxidation of the resulting intermediate can lead to the formation of a substituted nitroarene.
-
Reductive Processes: In some cases, the Grignard reagent can act as a reducing agent, leading to the formation of nitroso, azoxy, or azo compounds, or even the corresponding aniline.
The steric hindrance from the ortho-(2-Methoxyethyl) group is expected to play a significant role in directing the reaction. It may hinder direct attack at the nitro group to some extent, potentially increasing the proportion of conjugate addition or reduction products.
Signaling Pathway Diagram
Application Notes and Protocols for the Large-Scale Synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 1-(2-methoxyethyl)-2-nitrobenzene, a valuable nitroaromatic intermediate in the synthesis of various organic molecules. Due to the directing effects in the nitration of substituted benzenes, a regioselective approach is paramount to avoid the formation of isomeric impurities. The recommended synthetic pathway involves a two-step process commencing with the synthesis of 2-(2-nitrophenyl)ethanol from o-nitrotoluene, followed by the O-methylation of the resulting alcohol. This route ensures the precise introduction of the nitro group at the desired ortho position. An alternative, though potentially less selective, route involving the direct nitration of (2-methoxyethyl)benzene is also discussed. This guide offers comprehensive experimental procedures, quantitative data, and a visual workflow to aid in the successful and scalable production of 1-(2-methoxyethyl)-2-nitrobenzene.
Introduction
1-(2-Methoxyethyl)-2-nitrobenzene is an important synthetic building block. While specific applications for this particular isomer are not extensively documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry and materials science. The corresponding aniline, obtained through the reduction of the nitro group, is a precursor to a variety of heterocyclic compounds and other complex organic structures. The para-isomer, 1-(2-methoxyethyl)-4-nitrobenzene, is known to be an intermediate in the production of pharmaceuticals and agrochemicals, suggesting similar potential for the ortho-isomer in creating unique molecular scaffolds.[1] The protocols outlined herein are designed to provide a clear and reproducible methodology for its synthesis on a laboratory and pilot-plant scale.
Recommended Synthetic Pathway
The favored synthetic route for preparing 1-(2-methoxyethyl)-2-nitrobenzene with high regioselectivity is a two-step process. This pathway avoids the challenges of separating ortho and para isomers that would likely result from the direct nitration of (2-methoxyethyl)benzene.
Scheme 1: Overall Recommended Synthesis
Caption: Recommended two-step synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene.
Step 1: Synthesis of 2-(2-Nitrophenyl)ethanol
This procedure details the hydroxyethylation of o-nitrotoluene using paraformaldehyde in the presence of a base.
Experimental Protocol
A detailed protocol for the synthesis of 2-(2-nitrophenyl)ethanol is as follows:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser, a mixture of o-nitrotoluene (1.00 eq), paraformaldehyde (1.50 eq), and dimethylformamide (DMF, approx. 3 mL per gram of o-nitrotoluene) containing 0.5% (w/w) water is charged.
-
Heating: The mixture is heated to 70°C with continuous stirring.
-
Base Addition: A solution of potassium hydroxide (0.50 eq) in DMF (approx. 2.5 mL per gram of KOH) is added portion-wise to the reaction mixture, ensuring the temperature does not exceed 120°C.
-
Reaction: The resulting mixture is stirred for a further 3 minutes at a temperature above 85°C.
-
Work-up:
-
The reaction mixture is cooled and filtered through a sintered glass filter.
-
The filtrate is acidified to a pH of 3 with hydrochloric acid and filtered again.
-
The resulting filtrate is concentrated under reduced pressure to yield the crude product.
-
-
Purification: The crude residue is purified by vacuum distillation to obtain pure 2-(2-nitrophenyl)ethanol.
Quantitative Data
| Reactant/Product | Molar Mass ( g/mol ) | Moles (per 1 mole of o-nitrotoluene) | Mass (g) |
| o-Nitrotoluene | 137.14 | 1.00 | 137.0 |
| Paraformaldehyde | 30.03 | 1.50 | 45.0 |
| Potassium Hydroxide | 56.11 | 0.50 | 28.1 |
| 2-(2-Nitrophenyl)ethanol | 167.16 | Approx. 0.51 (based on yield) | Approx. 85.0 |
Note: The yield of the crude product containing 80% 2-(2-nitrophenyl)ethanol is approximately 100g, from which about 70g of pure product can be obtained after distillation.
Step 2: O-Methylation of 2-(2-Nitrophenyl)ethanol
This step involves the methylation of the hydroxyl group of 2-(2-nitrophenyl)ethanol. A green chemistry approach using dimethyl carbonate (DMC) as a methylating agent is proposed.
Experimental Protocol
-
Reaction Setup: A reactor is charged with 2-(2-nitrophenyl)ethanol (1.00 eq), dimethyl carbonate (DMC, serving as both reagent and solvent, approx. 10 eq), and a catalytic amount of a solid base such as Li/MgO (e.g., 1.33 x 10⁻² g/cm³).
-
Reaction Conditions: The mixture is heated to 180°C with vigorous stirring (e.g., 1000 rpm).
-
Monitoring: The reaction progress is monitored by a suitable technique such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid catalyst is removed by filtration.
-
Excess dimethyl carbonate is removed by distillation.
-
-
Purification: The resulting crude product can be further purified by vacuum distillation to yield 1-(2-methoxyethyl)-2-nitrobenzene.
Quantitative Data
| Reactant/Product | Molar Mass ( g/mol ) | Moles (per 1 mole of 2-(2-nitrophenyl)ethanol) | Mass (g) |
| 2-(2-Nitrophenyl)ethanol | 167.16 | 1.00 | 167.0 |
| Dimethyl Carbonate | 90.08 | 10.0 | 901.0 |
| 1-(2-Methoxyethyl)-2-nitrobenzene | 181.19 | Theoretical: 1.00 | Theoretical: 181.0 |
Note: High conversion (up to 95%) and selectivity (up to 98%) have been reported for similar O-methylation reactions using this catalytic system.
Alternative Synthetic Pathway: Direct Nitration
An alternative approach is the direct nitration of (2-methoxyethyl)benzene. However, this method is likely to produce a mixture of ortho and para isomers, necessitating a subsequent separation step which can be challenging and costly on a large scale.
Scheme 2: Alternative Synthetic Pathway
Caption: Alternative, less selective synthesis via direct nitration.
Experimental Workflow Diagram
Caption: Detailed workflow for the large-scale synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene.
References
Application Notes and Protocols for High-Throughput Screening of 1-(2-Methoxyethyl)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of the novel compound, 1-(2-Methoxyethyl)-2-nitrobenzene, in high-throughput screening (HTS) campaigns. The protocols outlined below are designed to facilitate the rapid and efficient evaluation of this compound's biological activity across a range of potential therapeutic targets. While specific biological activity of 1-(2-Methoxyethyl)-2-nitrobenzene is yet to be fully characterized, its structural motifs, particularly the nitroaromatic group, suggest potential utility in various screening assays.
Compound Profile: 1-(2-Methoxyethyl)-2-nitrobenzene
A thorough understanding of the physicochemical properties of a compound is critical for designing robust and reliable HTS assays. The data presented below for the related isomer, 1-(2-Methoxyethyl)-4-nitrobenzene, can serve as a valuable proxy for handling and assay development with 1-(2-Methoxyethyl)-2-nitrobenzene.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | ChemScene[1] |
| Molecular Weight | 181.19 g/mol | PubChem[2] |
| LogP | 1.7837 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 52.37 Ų | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Rotatable Bonds | 4 | ChemScene[1] |
| Melting Point | 61-63°C | ChemicalBook[3] |
Solubility and Stock Solution Preparation:
Due to its predicted LogP, 1-(2-Methoxyethyl)-2-nitrobenzene is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), a common solvent for compound libraries in HTS.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock can then be serially diluted to the desired screening concentrations. It is crucial to ensure that the final DMSO concentration in the assay wells is kept low (typically ≤1%) to minimize solvent-induced toxicity or artifacts.[5]
High-Throughput Screening Workflow
The successful implementation of an HTS campaign involves a multi-step workflow, from initial assay development to hit confirmation.[6][7]
References
- 1. chemscene.com [chemscene.com]
- 2. 1-(2-Methoxyethyl)-4-nitrobenzene | C9H11NO3 | CID 3017948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-methoxyethyl)-4-nitrobenzene CAS#: 69628-98-4 [m.chemicalbook.com]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. assay.works [assay.works]
- 6. bmglabtech.com [bmglabtech.com]
- 7. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-(2-Methoxyethyl)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methoxyethyl)-2-nitrobenzene is a substituted nitroaromatic compound that holds potential as a precursor for the synthesis of various nitrogen-containing heterocyclic scaffolds. The presence of the nitro group ortho to the methoxyethyl side chain provides a strategic arrangement of functional groups for intramolecular cyclization reactions, a cornerstone in the construction of heterocyclic systems like indoles and quinolines. These structural motifs are of paramount importance in medicinal chemistry and drug development due to their prevalence in a vast array of biologically active molecules.
This document provides detailed application notes and proposed experimental protocols for the utilization of 1-(2-methoxyethyl)-2-nitrobenzene in the synthesis of heterocyclic compounds. While direct literature precedent for the use of this specific starting material is limited, the following protocols are based on well-established and analogous transformations of similar ortho-substituted nitroaromatics. The key strategic approach involves the chemical modification of the methoxyethyl side chain to facilitate a subsequent reductive cyclization of the nitro group.
Proposed Synthetic Pathways
Two primary plausible pathways for the conversion of 1-(2-methoxyethyl)-2-nitrobenzene into valuable heterocyclic structures are outlined below:
Pathway A: Synthesis of Indoles via a 2-Nitrostyrene Intermediate. This pathway involves the initial conversion of the methoxyethyl side chain into a vinyl group to form a 2-nitrostyrene derivative, which is a classic precursor for indole synthesis through reductive cyclization.
Pathway B: Synthesis of Heterocycles via a 2-Nitrophenylacetaldehyde Intermediate. This strategy focuses on the oxidation of the methoxyethyl side chain to an acetaldehyde functionality. The resulting 2-nitrophenylacetaldehyde can then undergo intramolecular reductive cyclization to yield indoles or be utilized in condensation reactions to form other heterocyclic systems like quinolines.
Pathway A: Synthesis of 1-Methoxyindole
This proposed synthesis involves a two-step process starting from 1-(2-methoxyethyl)-2-nitrobenzene: the formation of an intermediate 2-nitrostyrene derivative, followed by its reductive cyclization to yield 1-methoxyindole.
Diagram of Proposed Synthetic Workflow for Pathway A
Caption: Proposed workflow for the synthesis of 1-methoxyindole from 1-(2-methoxyethyl)-2-nitrobenzene.
Experimental Protocols
Step 1: Hypothetical Conversion of 1-(2-Methoxyethyl)-2-nitrobenzene to 1-Nitro-2-vinylbenzene (A 2-Nitrostyrene Intermediate)
-
Objective: To transform the 2-methoxyethyl side chain into a vinyl group. This is a hypothetical step and would require optimization. A possible route involves demethylation to the corresponding alcohol followed by dehydration.
-
Materials:
-
1-(2-Methoxyethyl)-2-nitrobenzene
-
Boron tribromide (BBr₃) or other demethylating agent
-
Anhydrous dichloromethane (DCM)
-
Methanol
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Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Phosphorus oxychloride (POCl₃) or other dehydrating agent
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Pyridine (anhydrous)
-
-
Protocol (Two-Stage):
-
Demethylation (Hypothetical):
-
Dissolve 1-(2-methoxyethyl)-2-nitrobenzene (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.
-
Slowly add a solution of BBr₃ (1.1 equivalents) in anhydrous DCM dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
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Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-nitrophenyl)ethanol.
-
-
Dehydration (Hypothetical):
-
Dissolve the crude 2-(2-nitrophenyl)ethanol (1 equivalent) in anhydrous pyridine and cool to 0 °C.
-
Slowly add phosphorus oxychloride (1.5 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture onto ice and extract with diethyl ether.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain 1-nitro-2-vinylbenzene.
-
-
Step 2: Reductive Cyclization of 1-Nitro-2-vinylbenzene to 1-Methoxyindole
-
Objective: To perform a reductive cyclization of the 2-nitrostyrene intermediate to form the indole ring. Several methods are reported in the literature for this transformation. A common method involves the use of a reducing agent such as sodium dithionite.
-
Materials:
-
1-Nitro-2-vinylbenzene
-
Sodium dithionite (Na₂S₂O₄)
-
Dioxane or Tetrahydrofuran (THF)
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Water
-
Sodium bicarbonate
-
Ethyl acetate
-
-
Protocol:
-
Dissolve 1-nitro-2-vinylbenzene (1 equivalent) in a mixture of dioxane and water (e.g., 2:1 v/v).
-
Add sodium bicarbonate (3-4 equivalents) to the solution.
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Add sodium dithionite (3-5 equivalents) portion-wise over a period of 30-60 minutes.
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Continue refluxing and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield 1-methoxyindole.
-
Quantitative Data (Hypothetical)
The following table presents hypothetical yields for the proposed synthesis, as direct experimental data for the starting material is unavailable. These values are based on typical yields for analogous reactions reported in the literature.
| Step | Reactant | Product | Reagents | Hypothetical Yield (%) |
| 1a. Demethylation | 1-(2-Methoxyethyl)-2-nitrobenzene | 2-(2-Nitrophenyl)ethanol | BBr₃, DCM | 70-85 |
| 1b. Dehydration | 2-(2-Nitrophenyl)ethanol | 1-Nitro-2-vinylbenzene | POCl₃, Pyridine | 60-75 |
| 2. Reductive Cyclization | 1-Nitro-2-vinylbenzene | 1-Methoxyindole | Na₂S₂O₄, NaHCO₃, Dioxane/H₂O | 65-80 |
Pathway B: Synthesis of 1-Hydroxyindole
This proposed pathway involves the oxidation of the benzylic position of the methoxyethyl side chain to an aldehyde, followed by reductive cyclization to form 1-hydroxyindole.
Diagram of Proposed Synthetic Workflow for Pathway B
Caption: Proposed workflow for the synthesis of 1-hydroxyindole from 1-(2-methoxyethyl)-2-nitrobenzene.
Experimental Protocols
Step 1: Hypothetical Oxidation of 1-(2-Methoxyethyl)-2-nitrobenzene to 2-(2-Nitrophenyl)acetaldehyde
-
Objective: To selectively oxidize the benzylic carbon of the methoxyethyl side chain to an aldehyde. This is a challenging transformation, and controlled oxidation conditions would be necessary to avoid over-oxidation to the carboxylic acid.
-
Materials:
-
1-(2-Methoxyethyl)-2-nitrobenzene
-
Pyridinium chlorochromate (PCC) or other mild oxidizing agent
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
-
Protocol:
-
Suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous DCM.
-
Add a solution of 1-(2-methoxyethyl)-2-nitrobenzene (1 equivalent) in anhydrous DCM to the suspension.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-nitrophenyl)acetaldehyde. This intermediate is often unstable and should be used immediately in the next step.
-
Step 2: Reductive Cyclization of 2-(2-Nitrophenyl)acetaldehyde to 1-Hydroxyindole
-
Objective: To effect the reductive cyclization of the nitro-aldehyde to form the 1-hydroxyindole. This can be achieved using various reducing agents.
-
Materials:
-
Crude 2-(2-Nitrophenyl)acetaldehyde
-
Iron powder (Fe)
-
Acetic acid (AcOH)
-
Ethanol
-
Water
-
Sodium bicarbonate solution (saturated)
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Ethyl acetate
-
-
Protocol:
-
Dissolve the crude 2-(2-nitrophenyl)acetaldehyde in a mixture of ethanol and acetic acid.
-
Add iron powder (5-10 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 1-2 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield 1-hydroxyindole.
-
Quantitative Data (Hypothetical)
The following table presents hypothetical yields for the proposed synthesis. The oxidation step is often low-yielding due to the potential for over-oxidation and instability of the aldehyde product.
| Step | Reactant | Product | Reagents | Hypothetical Yield (%) |
| 1. Side-Chain Oxidation | 1-(2-Methoxyethyl)-2-nitrobenzene | 2-(2-Nitrophenyl)acetaldehyde | PCC, DCM | 30-50 |
| 2. Reductive Cyclization | 2-(2-Nitrophenyl)acetaldehyde | 1-Hydroxyindole | Fe, AcOH, Ethanol | 50-70 |
Conclusion
The protocols and pathways detailed in these application notes provide a conceptual framework for the synthetic utility of 1-(2-methoxyethyl)-2-nitrobenzene in the preparation of valuable heterocyclic compounds. While these specific transformations of the starting material require experimental validation and optimization, they are grounded in established and reliable synthetic methodologies for analogous compounds. Researchers and professionals in drug development can use these notes as a starting point for exploring the synthesis of novel indole derivatives and other heterocyclic systems, thereby expanding the chemical space for the discovery of new therapeutic agents. It is strongly recommended that all reactions be performed on a small scale initially to determine the optimal reaction conditions.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce 1-(2-Methoxyethyl)-2-nitrobenzene?
A common and direct approach is the electrophilic nitration of (2-Methoxyethyl)benzene. In this reaction, a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid, is used to introduce a nitro group (-NO2) onto the benzene ring.
Q2: What are the expected major and minor products in the nitration of (2-Methoxyethyl)benzene?
The (2-methoxyethyl) group is an ortho, para-directing activator. Therefore, the nitration will primarily yield a mixture of 1-(2-Methoxyethyl)-2-nitrobenzene (ortho-isomer) and 1-(2-Methoxyethyl)-4-nitrobenzene (para-isomer). A small amount of the meta-isomer may also be formed. The ratio of ortho to para products can be influenced by reaction conditions.
Q3: What factors can influence the yield and isomer ratio of the reaction?
Several factors can impact the outcome of the nitration reaction, including temperature, reaction time, and the concentration of the nitrating agents. Controlling these parameters is crucial for maximizing the yield of the desired ortho-isomer and minimizing side products.
Troubleshooting Guide
Low Product Yield
Q4: My overall yield of the nitrated product is low. What are the potential causes and solutions?
Low yields can stem from several factors. Incomplete reaction is a common issue. Ensure that the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended. Additionally, the reaction temperature plays a critical role; if it is too low, the reaction rate may be slow, and if it is too high, it can lead to the formation of side products and degradation.
Another potential cause is the loss of product during the workup and purification steps. Ensure that extractions are performed efficiently and that the correct solvents are used for purification.
Isomer Separation and Purification
Q5: I have a mixture of ortho and para isomers. How can I separate the desired 1-(2-Methoxyethyl)-2-nitrobenzene?
The separation of ortho and para nitro isomers can be challenging due to their similar chemical properties. However, their physical properties often differ enough to allow for separation.
-
Steam Distillation: Ortho-nitrophenols are often steam volatile due to intramolecular hydrogen bonding, while para-isomers are not.[1][2][3] Although your compound is not a phenol, the principle of differences in volatility due to molecular geometry can still apply. The ortho isomer is generally more volatile than the para isomer.
-
Column Chromatography: This is a very effective method for separating isomers. A silica gel column with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) can be used to separate the ortho and para products based on their different polarities.
-
Crystallization: Fractional crystallization can sometimes be employed to separate isomers if there is a significant difference in their solubility in a particular solvent.
Q6: I am observing the formation of dinitrated products. How can I prevent this?
The formation of dinitrated byproducts occurs when the initial product undergoes a second nitration.[4][5] To minimize this, the reaction temperature should be carefully controlled and not allowed to rise too high.[4][5] Using a less concentrated nitrating mixture or reducing the reaction time can also help to prevent over-nitration. The methyl group in toluene, which is similar to the alkyl group in your starting material, makes the ring more reactive than benzene, thus requiring milder conditions to avoid multiple substitutions.[5]
Experimental Protocols
Proposed Synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene via Nitration
This protocol is a general guideline and may require optimization.
Materials:
-
(2-Methoxyethyl)benzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or another suitable solvent)
-
Sodium Bicarbonate solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate
-
Ice bath
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid while stirring and maintaining the low temperature. This creates the nitrating mixture.
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In a separate flask, dissolve (2-Methoxyethyl)benzene in dichloromethane.
-
Slowly add the solution of (2-Methoxyethyl)benzene to the cold nitrating mixture dropwise, ensuring the temperature does not exceed 10-15°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for a specified time (this may require optimization, e.g., 1-3 hours). Monitor the reaction by TLC.
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Upon completion, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to separate the ortho and para isomers.
Data Presentation
| Parameter | Condition | Expected Effect on Yield/Isomer Ratio | Rationale |
| Temperature | Low (0-10°C) | Favors para-isomer, reduces dinitration | Lower temperatures increase selectivity and reduce the rate of subsequent nitrations.[4][5] |
| Moderate (10-30°C) | May increase ortho:para ratio and overall yield | Provides sufficient activation energy for the reaction to proceed at a reasonable rate. | |
| High (>50°C) | Increased risk of dinitration and side products, lower yield of desired product | Higher temperatures lead to a loss of selectivity and potential for oxidative side reactions.[4] | |
| Reaction Time | Short | Lower conversion, potentially higher para-selectivity | The reaction may not go to completion. |
| Optimized | Maximum yield of mono-nitrated products | Allows for complete conversion of the starting material without significant side product formation. | |
| Long | Increased dinitration | The product is exposed to the nitrating conditions for an extended period, allowing for a second nitration. | |
| Nitrating Agent | Milder (e.g., acetyl nitrate) | May improve selectivity for mono-nitration | Less reactive nitrating agents can offer better control over the reaction. |
| Harsher (e.g., fuming nitric/sulfuric acid) | Higher reaction rate but lower selectivity | Increases the risk of over-reaction and side product formation. |
Visualizations
Caption: Experimental workflow for the synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene.
References
common side reactions in the synthesis of 1-(2-Methoxyethyl)2-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene. The primary synthetic route discussed is the Williamson ether synthesis, a reliable method for forming the ether linkage in the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-(2-Methoxyethyl)-2-nitrobenzene?
The most prevalent and straightforward method is the Williamson ether synthesis. This reaction involves the deprotonation of 2-nitrophenylethanol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide or dimethyl sulfate. This process proceeds via an S_N_2 mechanism.[1][2][3]
Q2: What are the primary starting materials for this synthesis?
The key precursors are 2-nitrophenylethanol and a suitable methylating agent. A base is also required to deprotonate the alcohol.
Q3: Which base is most appropriate for the deprotonation of 2-nitrophenylethanol?
Due to the increased acidity of the hydroxyl proton adjacent to a benzene ring (a phenol derivative), a moderately strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is generally sufficient.[4] For less reactive systems or to ensure complete deprotonation, a stronger base such as sodium hydride (NaH) can be used.
Q4: What are the expected common side reactions in this synthesis?
The primary side reactions include:
-
C-alkylation: The phenoxide intermediate is an ambident nucleophile, meaning methylation can occur at the aromatic ring (C-alkylation) in addition to the desired oxygen atom (O-alkylation).[1][5]
-
Elimination: While less likely with a primary methylating agent, if a bulkier or secondary alkylating agent were used, an E2 elimination reaction could compete with the S_N_2 substitution.[2][6]
-
Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with the 2-nitrophenylethanol alkoxide in attacking the methylating agent.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of 2-nitrophenylethanol.2. Inactive methylating agent.3. Reaction temperature is too low.4. Volatilization of a low-boiling point methylating agent (e.g., methyl iodide). | 1. Use a stronger base (e.g., NaH) or ensure the base is fresh and anhydrous.2. Use a fresh bottle of the methylating agent.3. Gradually increase the reaction temperature, monitoring for product formation via TLC.4. Ensure the reaction is equipped with an efficient reflux condenser.[7] |
| Presence of Unreacted 2-nitrophenylethanol | 1. Insufficient amount of base or methylating agent.2. Short reaction time. | 1. Use a slight excess (1.1-1.2 equivalents) of both the base and methylating agent.2. Extend the reaction time and monitor progress by TLC. |
| Formation of a Significant Amount of Byproduct(s) | 1. C-alkylation: Reaction conditions favoring ring alkylation.2. Multiple Alkylations: If other nucleophilic sites are present. | 1. To favor O-alkylation, consider using a polar aprotic solvent like DMF or DMSO. The choice of counter-ion can also have an effect; larger cations like potassium may favor O-alkylation.[8]2. Ensure that other functional groups in the starting material are appropriately protected if they are susceptible to methylation. |
| Difficulty in Product Isolation | 1. Emulsion formation during aqueous workup.2. Product is soluble in the aqueous phase. | 1. Add a small amount of brine to the separatory funnel to break up emulsions.2. Perform multiple extractions with the organic solvent to ensure complete recovery of the product. |
Experimental Protocols
Representative Protocol for Williamson Ether Synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene
Materials:
-
2-Nitrophenylethanol
-
Sodium Hydroxide (NaOH)
-
Methyl Iodide (CH₃I)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-nitrophenylethanol (1 equivalent) in anhydrous DMF, add powdered sodium hydroxide (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(2-Methoxyethyl)-2-nitrobenzene.
Data Presentation
The ratio of O- to C-alkylation is a critical factor in this synthesis. Below is an illustrative table summarizing how reaction conditions can influence this ratio, based on general principles of Williamson ether synthesis.
Disclaimer: The following data is illustrative and based on general principles of Williamson ether synthesis with phenols. Actual yields may vary for the synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene.
| Solvent | Base | Methylating Agent | Temperature (°C) | Approximate O:C Alkylation Ratio |
| DMF | NaOH | CH₃I | 25 | 95:5 |
| THF | NaH | CH₃I | 25 | 90:10 |
| Methanol | NaOCH₃ | CH₃I | Reflux | 80:20 |
| Toluene | K₂CO₃ | (CH₃)₂SO₄ | 80 | 85:15 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene.
Troubleshooting Logic
Caption: Troubleshooting guide for low product yield.
Competing Reaction Pathways
Caption: O- vs. C-alkylation pathways in the synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
troubleshooting failed reactions of 1-(2-Methoxyethyl)2-nitrobenzene
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and subsequent reactions of 1-(2-Methoxyethyl)-2-nitrobenzene.
Synthesis via Nitration of (2-Methoxyethyl)benzene
Question: My nitration reaction resulted in a low yield of the desired 1-(2-Methoxyethyl)-2-nitrobenzene. What are the potential causes and solutions?
Answer:
Low yields in the nitration of (2-Methoxyethyl)benzene can stem from several factors. The methoxyethyl group is an ortho-, para-director, meaning you will inevitably get a mixture of isomers.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Reaction Temperature:
-
Issue: Nitration is highly exothermic.[1] Poor temperature control can lead to the formation of byproducts and dinitrated compounds.
-
Solution: Maintain a low reaction temperature, typically between 0-10°C, using an ice bath. Add the nitrating agent (a mixture of concentrated nitric and sulfuric acid) dropwise to the substrate to control the reaction rate and temperature.[1]
-
-
Incorrect Acid Mixture Ratio:
-
Formation of Isomers:
-
Issue: The (2-Methoxyethyl) group is an ortho-, para-directing group. This means that the nitration will produce a mixture of 1-(2-Methoxyethyl)-2-nitrobenzene (ortho) and 1-(2-Methoxyethyl)-4-nitrobenzene (para).
-
Solution: After the reaction, you will need to separate the isomers. This is typically achieved using column chromatography. The polarity of the ortho and para isomers is slightly different, which allows for their separation.
-
-
Polysubstitution:
-
Issue: If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, excess nitrating agent), dinitration of the benzene ring can occur.
-
Solution: Use stoichiometric amounts of the nitrating agent and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed.
-
Question: I am observing the formation of multiple products in my nitration reaction. How can I identify them and improve the selectivity for the ortho-product?
Answer:
The formation of multiple products is expected due to the directing effect of the methoxyethyl substituent.
Product Identification & Selectivity Improvement:
-
Identification:
-
The primary products will be the ortho and para isomers. These can be identified and characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Dinitrated products and other impurities can also be identified by these methods.
-
-
Improving Ortho-Selectivity (General Strategies):
-
Steric Hindrance: While the (2-Methoxyethyl) group is not exceptionally bulky, steric hindrance can play a role. Lowering the reaction temperature may slightly favor the less sterically hindered para-product.
-
Solvent Effects: The choice of solvent can sometimes influence the ortho/para ratio, although this is often substrate-dependent. Experimenting with different solvents (e.g., acetic anhydride) may be worthwhile.
-
Alternative Nitrating Agents: In some cases, using different nitrating agents, such as N₂O₅, can alter the isomer distribution.
-
Reduction of the Nitro Group
Question: My reduction of 1-(2-Methoxyethyl)-2-nitrobenzene to 2-(2-Methoxyethyl)aniline is incomplete or failing. What are some common issues?
Answer:
The reduction of a nitro group to an amine can be challenging. Several factors can lead to an incomplete or failed reaction.
Potential Causes & Troubleshooting Steps:
-
Choice of Reducing Agent:
-
Issue: The effectiveness of a reducing agent can be substrate-dependent. Common reagents include tin(II) chloride (SnCl₂), iron (Fe) in acidic media, and catalytic hydrogenation (e.g., H₂ with Pd/C).[4][5]
-
Solution: If one reducing agent is not working, try another. For example, if SnCl₂/HCl is ineffective, catalytic hydrogenation might be more successful. Catalytic hydrogenation is often cleaner and avoids the use of heavy metals.[5]
-
-
Catalyst Inactivation (for Catalytic Hydrogenation):
-
Issue: The catalyst (e.g., Pd/C) can be poisoned by impurities in the starting material or solvent.
-
Solution: Ensure your starting nitro compound is pure. Use high-purity solvents and ensure the reaction setup is free of contaminants.
-
-
Insufficient Acid (for Metal/Acid Reductions):
-
Issue: When using metals like Fe, Sn, or Zn, an acidic medium is required to generate the active reducing species.
-
Solution: Ensure a sufficient amount of acid (e.g., HCl, acetic acid) is present throughout the reaction.
-
-
Poor Solubility:
-
Issue: If the nitro compound has low solubility in the reaction solvent, the reaction rate will be slow.
-
Solution: Choose a solvent in which the starting material is readily soluble. For catalytic hydrogenation, common solvents include ethanol, methanol, and ethyl acetate.
-
Question: I am getting side products during the reduction of the nitro group. What are they and how can I avoid them?
Answer:
Side products in nitro group reductions often arise from partially reduced intermediates.
Common Side Products & Prevention:
-
Nitroso and Hydroxylamine Intermediates:
-
Issue: Incomplete reduction can lead to the formation of nitroso (-NO) and hydroxylamine (-NHOH) intermediates.
-
Solution: Ensure sufficient reducing agent and adequate reaction time to drive the reaction to completion (the fully reduced amine). Monitor the reaction by TLC.
-
-
Azoxy and Azo Compounds:
-
Issue: Under certain conditions, especially with reducing agents like LiAlH₄, condensation of intermediates can form azoxy (-N=N(O)-) and azo (-N=N-) compounds.[5]
-
Solution: Avoid harsh reducing agents if these side products are observed. Stick to milder and more controlled methods like catalytic hydrogenation or SnCl₂/HCl.
-
Data Presentation
Table 1: Representative Reaction Conditions for Nitration of a Substituted Benzene
| Parameter | Condition 1 | Condition 2 |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ (1:1 v/v) | Fuming HNO₃ / Conc. H₂SO₄ (1:2 v/v) |
| Temperature | 0 - 5 °C | -10 to 0 °C |
| Reaction Time | 1 - 2 hours | 30 - 60 minutes |
| Typical Yield (Ortho + Para) | 70 - 85% | 80 - 95% |
| Ortho:Para Ratio | ~1:1.5 | ~1:2 |
Table 2: Comparison of Common Reducing Agents for Nitroarenes
| Reducing Agent | Solvent | Temperature | Typical Yield | Notes |
| H₂ / Pd/C (5-10 mol%) | Ethanol, Methanol, Ethyl Acetate | Room Temperature | >90% | Clean reaction, easy workup. |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Reflux | 75 - 90% | Requires basic workup to remove tin salts. |
| Fe / NH₄Cl | Ethanol / H₂O | Reflux | 80 - 95% | Inexpensive, but workup can be tedious. |
| Fe / Acetic Acid | Acetic Acid | 80 - 100 °C | 70 - 85% | Acidic conditions. |
Experimental Protocols
Representative Protocol for Nitration of (2-Methoxyethyl)benzene
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool (2-Methoxyethyl)benzene in an ice-salt bath to 0°C.
-
Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid to concentrated nitric acid (1:1 v/v) while cooling in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred (2-Methoxyethyl)benzene solution, ensuring the temperature does not exceed 10°C.
-
Monitoring: After the addition is complete, stir the mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture over crushed ice and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to separate the ortho and para isomers.
Representative Protocol for Reduction of 1-(2-Methoxyethyl)-2-nitrobenzene via Catalytic Hydrogenation
-
Setup: To a solution of 1-(2-Methoxyethyl)-2-nitrobenzene in ethanol, add 5-10 mol% of palladium on carbon (Pd/C).
-
Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Rinse the Celite pad with ethanol. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 2-(2-Methoxyethyl)aniline. The product can be further purified by distillation or chromatography if necessary.
Visualizations
Caption: Nitration of (2-Methoxyethyl)benzene to form 1-(2-Methoxyethyl)-2-nitrobenzene.
Caption: Stepwise reduction of the nitro group to an amine.
Caption: A logical workflow for troubleshooting failed reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of (2-Methoxyethyl)benzene expected to yield both ortho and para products?
A1: The (2-Methoxyethyl) group is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution. It directs incoming electrophiles (like the nitronium ion) to the ortho and para positions due to the stabilization of the intermediate carbocation (sigma complex) through resonance.
Q2: Can I use other methods to reduce the nitro group besides the ones mentioned?
A2: Yes, there are several other methods for nitro group reduction. Some alternatives include using sodium dithionite (Na₂S₂O₄), zinc dust in various conditions, or other catalytic systems. The choice of method often depends on the presence of other functional groups in the molecule that you want to avoid reducing.
Q3: How can I confirm that I have successfully synthesized 1-(2-Methoxyethyl)-2-nitrobenzene and not the para-isomer?
A3: ¹H NMR spectroscopy is a powerful tool for distinguishing between ortho and para isomers. The substitution pattern on the aromatic ring will give rise to distinct splitting patterns and chemical shifts for the aromatic protons. For the ortho isomer, you would expect a more complex multiplet pattern for the four aromatic protons, whereas the para isomer would show a more symmetrical pattern (typically two doublets).
Q4: Is the nitration reaction dangerous?
A4: Yes, nitration reactions can be hazardous if not performed with care. The reaction is highly exothermic, and the mixture of concentrated nitric and sulfuric acids is extremely corrosive. It is essential to control the temperature carefully, use appropriate personal protective equipment (PPE), and work in a well-ventilated fume hood.[1]
Q5: What is the purpose of washing the organic layer with sodium bicarbonate solution during the nitration workup?
A5: The sodium bicarbonate wash is performed to neutralize any residual acids (sulfuric and nitric acid) in the organic layer. This is an important step to prevent degradation of the product and to ensure the final product is free of acidic impurities.
References
Technical Support Center: Synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene via the Williamson ether synthesis. This reaction involves the O-alkylation of 2-nitrophenol with a 2-methoxyethyl halide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Deprotonation of 2-Nitrophenol: The base used may be too weak or insufficient to fully deprotonate the starting phenol, which is necessary to form the reactive phenoxide. | - Use a strong enough base to deprotonate the phenol. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).[1] - Ensure you are using at least one molar equivalent of the base relative to the 2-nitrophenol. |
| 2. Poor Quality of Alkylating Agent: The 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide or chloride) may have decomposed or contain impurities. | - Use a freshly opened or purified bottle of the alkylating agent. - Consider using an alkyl sulfonate, such as 2-methoxyethyl tosylate, which can be a better leaving group.[2][3] | |
| 3. Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Protic solvents can solvate the nucleophile, reducing its reactivity.[3] | - Use a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) to enhance the reaction rate.[1][3] | |
| 4. Reaction Temperature is Too Low: The reaction may be too slow at lower temperatures. | - Gently heat the reaction mixture. Typical temperatures for Williamson ether synthesis range from 50-100 °C.[3] | |
| Presence of Unreacted 2-Nitrophenol | 1. Insufficient Alkylating Agent: Not enough of the 2-methoxyethyl halide was added to react with all of the 2-nitrophenoxide. | - Use a slight excess (1.1-1.2 equivalents) of the alkylating agent to ensure complete reaction of the phenoxide. |
| 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | - Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine when the starting material has been consumed. | |
| Formation of Side Products | 1. C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can sometimes occur on the benzene ring instead of the oxygen atom.[2][4] | - This is a known, though often minor, side reaction with phenoxides.[2][4] Optimizing for O-alkylation through careful choice of solvent and counter-ion can help. Using a less polar solvent might slightly favor O-alkylation. |
| 2. Elimination Reaction of the Alkylating Agent: The basic conditions can cause elimination (E2) of the 2-methoxyethyl halide to form methoxyethene, especially at higher temperatures.[5][6] | - While 2-methoxyethyl halides are primary and less prone to elimination than secondary or tertiary halides, it can still occur.[5][6] - Avoid excessively high reaction temperatures. | |
| Difficult Product Isolation/Purification | 1. Emulsion Formation During Workup: The presence of both organic and aqueous layers with dissolved salts can lead to the formation of emulsions that are difficult to separate. | - Add a saturated brine solution during the aqueous workup to help break up emulsions. |
| 2. Co-elution of Product and Impurities during Chromatography: If the polarity of the product and any side products or remaining starting materials are too similar, separation by column chromatography can be challenging. | - Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution might be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Williamson ether synthesis for preparing 1-(2-Methoxyethyl)-2-nitrobenzene?
A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, a base is used to deprotonate the hydroxyl group of 2-nitrophenol, forming a 2-nitrophenoxide ion. This phenoxide then acts as a nucleophile and attacks the electrophilic carbon of the 2-methoxyethyl halide, displacing the halide leaving group and forming the ether product.[2][7]
Q2: Which is a better alkylating agent for this synthesis: 2-methoxyethyl chloride or 2-methoxyethyl bromide?
A2: Generally, bromide is a better leaving group than chloride, which would lead to a faster reaction rate. Therefore, 2-methoxyethyl bromide would be the preferred alkylating agent.
Q3: Can I use a tertiary alkyl halide in a Williamson ether synthesis?
A3: It is not recommended. Tertiary alkyl halides are highly prone to elimination reactions (E2) in the presence of a strong base like an alkoxide, and will likely result in the formation of an alkene as the major product instead of the desired ether.[5][8]
Q4: My reaction is very slow. What can I do to speed it up?
A4: To increase the reaction rate, you can:
-
Ensure you are using a polar aprotic solvent like DMF or acetonitrile.[3]
-
Increase the reaction temperature, typically to between 50 and 100 °C.[3]
-
Use an alkylating agent with a better leaving group (e.g., bromide or iodide instead of chloride).
Q5: How do I know when my reaction is complete?
A5: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture and spot it on a TLC plate alongside your starting materials (2-nitrophenol and 2-methoxyethyl halide). The reaction is complete when the spot corresponding to the 2-nitrophenol has disappeared.
Experimental Protocols
Synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene
This protocol is adapted from a general procedure for the synthesis of nitrophenyl ethers.[9]
Materials:
-
2-nitrophenol
-
2-methoxyethyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
-
Benzene
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask, combine 2-nitrophenol (1 equivalent), 2-methoxyethyl bromide (1.1 equivalents), and anhydrous potassium carbonate (1 equivalent).
-
Add dry acetone as the solvent.
-
Reflux the mixture with stirring. The reaction progress should be monitored by TLC.
-
Once the reaction is complete, distill off the acetone.
-
To the residue, add water and extract the product with benzene.
-
Wash the combined organic extracts with 10% sodium hydroxide solution to remove any unreacted 2-nitrophenol, followed by a wash with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Reactant Quantities and Properties
| Reactant | Molar Mass ( g/mol ) | Equivalents | Typical Amount |
| 2-Nitrophenol | 139.11 | 1.0 | 10.0 g |
| 2-Methoxyethyl bromide | 138.99 | 1.1 | 11.0 g |
| Potassium Carbonate | 138.21 | 1.0 | 9.9 g |
Table 2: Optimization of Reaction Parameters (Hypothetical Data)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetone | 56 (reflux) | 24 | 75 |
| 2 | NaH | DMF | 25 (RT) | 12 | 85 |
| 3 | NaOH | Acetonitrile | 80 | 8 | 80 |
| 4 | K₂CO₃ | DMF | 80 | 6 | 90 |
Visualizations
Experimental Workflow
References
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson_ether_synthesis [chemeurope.com]
- 4. byjus.com [byjus.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scienceinfo.com [scienceinfo.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
preventing the degradation of 1-(2-Methoxyethyl)2-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-(2-Methoxyethyl)-2-nitrobenzene during experiments and storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of 1-(2-Methoxyethyl)-2-nitrobenzene, presented in a question-and-answer format.
Issue 1: The compound has developed a yellow or brownish color upon storage.
-
Question: My previously colorless or pale yellow 1-(2-Methoxyethyl)-2-nitrobenzene has turned yellow or brown. What could be the cause, and how can I prevent it?
-
Answer: Discoloration is a common indicator of degradation. The primary causes are typically exposure to light (photodegradation) and/or elevated temperatures (thermal decomposition). Nitroaromatic compounds are known to be susceptible to such degradation, which can lead to the formation of colored impurities.[1] To prevent this, store the compound in an amber glass vial to protect it from light.[2] The vial should be tightly sealed and stored in a cool, dark place, preferably in a refrigerator at 2-8°C for long-term storage.[3] For routine use, allow the compound to warm to room temperature before opening to prevent moisture condensation.
Issue 2: Inconsistent results in reactions involving 1-(2-Methoxyethyl)-2-nitrobenzene.
-
Question: I am observing variable yields or unexpected side products in my reactions. Could the quality of my 1-(2-Methoxyethyl)-2-nitrobenzene be the issue?
-
Answer: Yes, the purity of your starting material is critical. Degradation of 1-(2-Methoxyethyl)-2-nitrobenzene can introduce impurities that may interfere with your reaction. It is advisable to check the purity of the compound before use, especially if it has been stored for an extended period or if you suspect degradation.
Issue 3: Suspected degradation during an experimental procedure.
-
Question: My reaction mixture is showing an unexpected color change, or TLC/LC-MS analysis indicates the presence of unknown impurities. How can I determine if my compound is degrading during the experiment?
-
Answer: Several factors during an experiment can induce degradation, including prolonged exposure to heat, light, or incompatible reagents (strong acids or bases). To troubleshoot, you can run a control experiment where 1-(2-Methoxyethyl)-2-nitrobenzene is subjected to the reaction conditions (solvent, temperature) without the other reactants. Analyze the sample at different time points using techniques like HPLC or GC-MS to monitor for the appearance of degradation products.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal long-term storage conditions for 1-(2-Methoxyethyl)-2-nitrobenzene?
-
Q2: Is 1-(2-Methoxyethyl)-2-nitrobenzene sensitive to air or moisture?
-
A2: While not pyrophoric, prolonged exposure to air and moisture can contribute to slow degradation. It is good practice to handle the compound in a dry environment and to minimize its exposure to the atmosphere.[4] Always seal the container tightly after use.
-
Stability and Degradation
-
Q3: What are the likely degradation pathways for 1-(2-Methoxyethyl)-2-nitrobenzene?
-
A3: The primary degradation pathways for nitroaromatic compounds are photodegradation and thermal decomposition. The presence of the ortho-methoxyethyl group may also allow for specific intramolecular reactions under certain conditions. Upon heating, it may decompose and emit toxic fumes of nitrogen oxides.[1]
-
-
Q4: Is the compound stable in acidic or basic solutions?
-
A4: Nitroaromatic compounds can be sensitive to strong acids and bases, which can catalyze degradation or other reactions. In the presence of strong acids, nitrobenzene can act as a mild dehydrogenating agent.[5] Alkaline conditions can promote the reduction of the nitro group.[6] It is recommended to perform small-scale trials to assess the stability of 1-(2-Methoxyethyl)-2-nitrobenzene under your specific acidic or basic reaction conditions.
-
Purity and Analysis
-
Q5: How can I check the purity of my 1-(2-Methoxyethyl)-2-nitrobenzene?
-
A5: The purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method.[7] Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent technique for both purity assessment and identification of potential impurities.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify impurities if they are present in sufficient quantities.
-
-
Q6: What are the common impurities I might find?
-
A6: Impurities could include starting materials from the synthesis, isomers (e.g., 1-(2-Methoxyethyl)-4-nitrobenzene), or degradation products. Potential degradation products could arise from the reduction of the nitro group (e.g., to a nitroso or amino group) or from reactions involving the methoxyethyl side chain. A common metabolite of ortho-nitroanisole is ortho-nitrophenol, suggesting that cleavage of the ether bond could be a degradation pathway.[8]
-
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of 1-(2-Methoxyethyl)-2-nitrobenzene.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Example Isocratic Method: 60:40 Acetonitrile:Water | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve a small amount of the compound in the mobile phase. |
Protocol 2: Recommended Storage and Handling Procedure
-
Storage: Store the compound in a tightly capped amber vial in a refrigerator at 2-8°C. For extended storage, consider flushing the vial with an inert gas like nitrogen or argon before sealing.[2]
-
Dispensing: Allow the container to reach room temperature before opening to prevent moisture condensation. Handle the compound in a well-ventilated area, preferably in a fume hood.[3]
-
After Use: Securely recap the vial immediately after dispensing the desired amount. Return the vial to the recommended storage conditions promptly.
Visualizations
Caption: Potential degradation pathways for 1-(2-Methoxyethyl)-2-nitrobenzene.
Caption: A logical workflow for troubleshooting suspected degradation of the compound.
References
- 1. 2-Nitroanisole | C7H7NO3 | CID 7048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. i-share-psc.alma.exlibrisgroup.com [i-share-psc.alma.exlibrisgroup.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. ortho-Nitroanisole - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
identifying unstable intermediates in 1-(2-Methoxyethyl)2-nitrobenzene reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2-Methoxyethyl)-2-nitrobenzene. The focus is on identifying and managing unstable intermediates to ensure successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common unstable intermediates I should expect in reactions involving 1-(2-Methoxyethyl)-2-nitrobenzene?
A1: Based on the well-studied chemistry of nitroaromatic compounds, you are likely to encounter two main classes of unstable intermediates:
-
In reduction reactions (e.g., conversion of the nitro group to an amine): The reaction proceeds stepwise through a nitroso intermediate (1-(2-methoxyethyl)-2-nitrosobenzene) and a hydroxylamine intermediate (N-(2-(2-methoxyethyl)phenyl)hydroxylamine). These species are highly reactive and are typically not isolated under standard reduction conditions.
-
In electrophilic aromatic substitution (EAS) reactions (e.g., nitration, halogenation): The reaction proceeds through a positively charged tetrahedral intermediate known as an arenium ion or sigma complex. The stability and fate of this intermediate determine the regioselectivity of the substitution.
Q2: Why are these intermediates considered "unstable"?
A2: The intermediates are considered unstable because they are high-energy species that readily react to form more stable products.[1][2] For instance, nitroso and hydroxylamine intermediates are easily reduced further, and the arenium ion intermediate in EAS is driven to regain aromaticity by losing a proton.[]
Q3: How can I detect the presence of these unstable intermediates?
A3: Direct observation is challenging due to their short lifetimes.[1][] However, their presence can be inferred or detected using several methods:
-
Spectroscopic Techniques: Low-temperature NMR or in-situ IR spectroscopy can sometimes be used to observe short-lived intermediates.[4]
-
Trapping Experiments: An intermediate can be "trapped" by adding a reagent that reacts specifically with it to form a stable, isolatable product.[2]
-
Electrochemical Methods: Techniques like cyclic voltammetry can be used to study the redox behavior of the compound and identify intermediate species formed at different potentials.
Q4: Does the 2-methoxyethyl substituent influence the stability of the intermediates?
A4: Yes, the substituent can have an electronic and steric influence. The methoxyethyl group is weakly electron-donating, which can slightly stabilize the arenium ion intermediate in electrophilic aromatic substitution, particularly at the ortho and para positions relative to the substituent. In the case of 1-(2-Methoxyethyl)-2-nitrobenzene, this effect will be in competition with the strong deactivating effect of the nitro group.
Troubleshooting Guide
| Issue | Potential Cause Related to Intermediates | Recommended Solution |
| Low yield of the desired product (e.g., aniline derivative in a reduction) | The reaction may be stalling at the hydroxylamine or nitroso intermediate stage, or these intermediates may be participating in side reactions (e.g., condensation to form azoxy compounds). | Ensure your reducing agent is sufficiently reactive and used in the correct stoichiometric amount. Monitor the reaction closely by TLC or LC-MS to track the disappearance of starting material and the appearance of intermediates if possible. Modifying the solvent or temperature may also help drive the reaction to completion. |
| Formation of multiple unexpected side products | Unstable intermediates are highly reactive and can lead to various side reactions if not efficiently converted to the desired product. For example, the condensation of nitroso and hydroxylamine intermediates can form azoxy compounds. | Optimize reaction conditions to favor the desired reaction pathway. This could involve changing the catalyst, adjusting the temperature, or using a different solvent system.[5] A higher catalyst loading or a more active catalyst might be necessary for complete reduction. |
| Reaction does not go to completion | The reaction conditions may not be sufficient to overcome the activation energy for the conversion of a relatively stable intermediate. | If no reaction is observed, consider increasing the reaction temperature, using a more active catalyst (for catalytic reactions), or a stronger reagent. Ensure all reagents are pure and solvents are anhydrous if required.[6] |
| Inconsistent results when repeating an experiment | The formation and reaction of unstable intermediates can be highly sensitive to minor variations in reaction conditions such as temperature, stirring rate, and reagent addition rate.[6] | Standardize your experimental setup and procedure meticulously. Pay close attention to maintaining a consistent temperature and ensure efficient mixing. The order and rate of reagent addition should be kept constant between experiments. |
Key Intermediates & Spectroscopic Data
The following table summarizes the key unstable intermediates in the reactions of 1-(2-Methoxyethyl)-2-nitrobenzene and provides expected spectroscopic data based on analogous compounds. This data should be used as a general guide for identification.
| Intermediate Class | Structure | Typical Spectroscopic Features |
| Nitroso Intermediate | 1-(2-methoxyethyl)-2-nitrosobenzene | IR: N=O stretch around 1500-1600 cm⁻¹. ¹H NMR: Aromatic protons will be shifted compared to the starting nitro compound. |
| Hydroxylamine Intermediate | N-(2-(2-methoxyethyl)phenyl)hydroxylamine | ¹H NMR: The N-OH proton is often broad and its chemical shift is solvent-dependent. Mass Spec: The molecular ion peak will correspond to the addition of two hydrogen atoms and the loss of an oxygen atom from the starting material. |
| Arenium Ion Intermediate (Sigma Complex) | Example for nitration at the 4-position | ¹³C NMR: The sp³-hybridized carbon atom bonded to the electrophile will show a characteristic upfield shift compared to the aromatic carbons. ¹H NMR: The protons on the sp³ carbon will be shifted significantly upfield. |
Experimental Protocols
Protocol: Catalytic Hydrogenation for Reduction of the Nitro Group
This protocol describes a general procedure for the reduction of 1-(2-methoxyethyl)-2-nitrobenzene to 1-(2-methoxyethyl)-2-aminobenzene, with considerations for detecting intermediates.
Materials:
-
1-(2-Methoxyethyl)-2-nitrobenzene
-
Palladium on carbon (Pd/C, 5% or 10%)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen source (gas cylinder or balloon)
-
Reaction flask (e.g., round-bottom flask or Parr shaker vessel)
-
Stirring apparatus
-
TLC plates and developing chamber
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup: In a suitable reaction flask, dissolve 1-(2-methoxyethyl)-2-nitrobenzene in the chosen solvent (e.g., ethanol).
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The amount of catalyst can range from 1 to 10 mol%.
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Hydrogenation: Securely attach the hydrogen balloon to the flask or place the flask in a Parr shaker. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.
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Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
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Troubleshooting/Intermediate Detection: To attempt to detect intermediates, you can withdraw small aliquots of the reaction mixture at different time points, quickly filter off the catalyst, and analyze by LC-MS. The mass corresponding to the nitroso and hydroxylamine intermediates may be detectable, especially in the early stages of the reaction.
-
-
Work-up: Once the starting material is consumed (as indicated by TLC), carefully vent the hydrogen and flush the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure all product is collected.
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Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or crystallization if necessary.
Visualizations
Reaction Pathway Diagrams
The following diagrams illustrate the key steps and unstable intermediates in the major reactions of 1-(2-methoxyethyl)-2-nitrobenzene.
Caption: Pathway for the reduction of the nitro group.
Caption: General mechanism for electrophilic aromatic substitution.
References
Technical Support Center: Purification of 1-(2-Methoxyethyl)-2-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Methoxyethyl)-2-nitrobenzene. The following sections detail methods to remove common impurities and offer step-by-step experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene?
A1: The most common impurities depend on the synthetic route. If prepared via a Friedel-Crafts type reaction, impurities may include the para-isomer, 1-(2-Methoxyethyl)-4-nitrobenzene, and potentially di-alkylated products. Unreacted starting materials and solvent residues may also be present.
Q2: My crude product is an oil, but I expected a solid. What should I do?
A2: Oiling out during crystallization is a common issue, especially with nitro compounds. This can be caused by the presence of impurities that depress the melting point or by cooling the solution too quickly. Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, you may need to purify the oil by column chromatography before attempting recrystallization.
Q3: After recrystallization, the purity of my compound has not significantly improved. What are the next steps?
A3: If a single recrystallization is insufficient, you can try a second recrystallization with the same or a different solvent system. Alternatively, column chromatography is a highly effective method for separating closely related impurities like isomers.
Q4: How can I effectively separate the ortho- and para-isomers of 1-(2-Methoxyethyl)-nitrobenzene?
A4: Column chromatography is the most effective method for separating positional isomers. A silica gel column with a non-polar mobile phase, such as a hexane/ethyl acetate gradient, can effectively separate the ortho- and para-isomers due to their different polarities.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent. | Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature. A solvent pair system (e.g., ethanol/water) can also be effective. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the compound. | |
| Product "Oils Out" During Recrystallization | The solution was cooled too quickly. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| The presence of significant impurities. | Purify the crude product by column chromatography before recrystallization. | |
| Poor Separation in Column Chromatography | Incorrect mobile phase polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first to find a solvent or solvent mixture that gives good separation between your product and the impurities. |
| The column was overloaded. | Use an appropriate amount of silica gel for the amount of crude product being purified (typically a 1:30 to 1:100 ratio of compound to silica gel by weight). | |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels to prevent poor separation. |
Experimental Protocols
Recrystallization
This protocol is a general guideline. The ideal solvent system and volumes should be determined on a small scale first.
1. Solvent Selection:
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Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and water) at room and elevated temperatures.
-
A good solvent will dissolve the compound when hot but not when cold.
-
Common solvent systems for similar compounds include ethanol/water and ethyl acetate/hexane.
2. Dissolution:
-
Place the crude 1-(2-Methoxyethyl)-2-nitrobenzene in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
3. Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
4. Filtration (Optional):
-
If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
5. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
6. Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals in a vacuum oven or desiccator.
Column Chromatography
This protocol describes a standard flash column chromatography procedure for the purification of 1-(2-Methoxyethyl)-2-nitrobenzene.
1. Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Silica gel (230-400 mesh) is typically used.
-
Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC analysis of the crude mixture. A typical starting gradient could be 95:5 hexane:ethyl acetate, gradually increasing the polarity to 80:20.
2. Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel bed.
4. Elution:
-
Begin eluting the column with the mobile phase, starting with the lower polarity mixture.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
Collect fractions and monitor the separation using TLC.
5. Product Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent using a rotary evaporator to obtain the purified 1-(2-Methoxyethyl)-2-nitrobenzene.
Data Presentation
The following table summarizes the expected outcomes of the purification methods. The exact values can vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Recovery | Key Parameters |
| Recrystallization | >98% | 60-80% | Solvent system, cooling rate |
| Column Chromatography | >99% | 70-90% | Stationary phase, mobile phase gradient, column loading |
Visualization
Purification Workflow
The following diagram illustrates the decision-making process for purifying 1-(2-Methoxyethyl)-2-nitrobenzene.
Caption: Workflow for the purification of 1-(2-Methoxyethyl)-2-nitrobenzene.
Technical Support Center: Monitoring 1-(2-Methoxyethyl)-2-nitrobenzene Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of 1-(2-Methoxyethyl)-2-nitrobenzene reduction reactions using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor the reduction of 1-(2-Methoxyethyl)-2-nitrobenzene?
A1: TLC is a rapid, inexpensive, and effective technique used to qualitatively monitor the progress of a chemical reaction.[1] By spotting the reaction mixture on a TLC plate over time, you can visualize the disappearance of the starting material (1-(2-Methoxyethyl)-2-nitrobenzene) and the appearance of the product (1-(2-Methoxyethyl)-2-aminobenzene). This allows you to determine if the reaction is proceeding and when it has reached completion.
Q2: How do the polarities of the starting material and product differ, and how does this affect their separation on TLC?
A2: The starting material, 1-(2-Methoxyethyl)-2-nitrobenzene, is a nitroaromatic compound, which is generally less polar than its corresponding aniline derivative. The product, 1-(2-Methoxyethyl)-2-aminobenzene, contains a primary amine group (-NH2), which is significantly more polar due to its ability to form hydrogen bonds. On a normal-phase silica gel TLC plate, the more polar compound (the aniline product) will have a stronger affinity for the stationary phase and will, therefore, travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. The less polar nitro compound (the starting material) will travel further, exhibiting a higher Rf value.
Q3: What is a suitable solvent system (mobile phase) for the TLC analysis of this reaction?
A3: A common starting point for separating compounds of moderate polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2] For the separation of aromatic nitro compounds and their corresponding anilines, a mixture of Hexane:Ethyl Acetate is often effective. The optimal ratio will depend on the specific reaction conditions and should be determined experimentally. A good starting point is a 4:1 or 3:1 mixture of Hexane:Ethyl Acetate. If the spots are too close to the baseline, the polarity of the eluent should be increased by adding more ethyl acetate. Conversely, if the spots run too close to the solvent front, the polarity should be decreased by adding more hexane.
Q4: How can I visualize the spots of the starting material and product on the TLC plate?
A4: Since both 1-(2-Methoxyethyl)-2-nitrobenzene and its corresponding aniline are aromatic, they can often be visualized under a UV lamp (254 nm) if the TLC plate contains a fluorescent indicator.[3][4] The compounds will appear as dark spots against a fluorescent green background.[5] For more sensitive or specific visualization, various chemical stains can be used. A potassium permanganate (KMnO4) stain is a good general-purpose stain that reacts with many functional groups, including the amine group of the product, which will likely appear as a yellowish spot on a purple background. Another option is to use a p-anisaldehyde stain, which is sensitive to nucleophilic groups and can produce colored spots upon heating.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible on the TLC plate. | The sample is too dilute. | Concentrate the sample or spot the same location multiple times, allowing the solvent to evaporate between applications.[6] |
| The compound is not UV-active. | Use a chemical stain for visualization (e.g., potassium permanganate, p-anisaldehyde). | |
| The solvent level in the developing chamber was above the spotting line. | Ensure the solvent level is below the origin line to prevent the sample from dissolving into the solvent reservoir.[6] | |
| The compound is volatile and evaporated from the plate. | This can be difficult to overcome with TLC. If suspected, minimize the time the plate is exposed to air before and after development. | |
| The spots are streaking or elongated. | The sample is too concentrated (overloaded). | Dilute the sample before spotting it on the TLC plate.[6] |
| The compound is highly polar and interacting strongly with the silica gel. | Add a small amount of a polar solvent like methanol or a few drops of triethylamine (for basic compounds like amines) or acetic acid (for acidic compounds) to the developing solvent to improve spot shape. | |
| The sample was applied in a highly polar solvent. | Use a less polar solvent to dissolve the sample before spotting. | |
| The spots are too close together (poor separation). | The solvent system has the wrong polarity. | If spots are near the baseline, increase the eluent's polarity (e.g., increase the proportion of ethyl acetate). If spots are near the solvent front, decrease the eluent's polarity (e.g., increase the proportion of hexane). |
| The TLC plate was not in a saturated chamber. | Place a piece of filter paper in the developing chamber to ensure the atmosphere is saturated with solvent vapors, which leads to better and more reproducible separation. | |
| The solvent front is uneven. | The bottom of the TLC plate is not level in the developing chamber. | Ensure the plate is placed flat on the bottom of the chamber. |
| The adsorbent on the plate is disturbed. | Handle the TLC plate carefully by the edges to avoid scraping off the silica gel. | |
| Unexpected spots appear on the plate. | The reaction has produced side products or impurities. | This is valuable information. The presence of multiple spots indicates that the reaction may not be clean. |
| The spotting capillary was contaminated. | Use a clean capillary for each sample. | |
| The TLC plate was contaminated by handling. | Handle the TLC plate only by the edges.[6] |
Experimental Protocols
General Protocol for Monitoring the Reduction of 1-(2-Methoxyethyl)-2-nitrobenzene by TLC
-
Preparation of the TLC Plate:
-
Obtain a silica gel TLC plate (e.g., silica gel 60 F254).
-
Using a pencil, gently draw a light line approximately 1 cm from the bottom of the plate. This is your origin line.
-
Mark the lanes for your samples: "SM" for the starting material, "RM" for the reaction mixture, and "C" for a co-spot.
-
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of 1-(2-Methoxyethyl)-2-nitrobenzene in a volatile solvent like ethyl acetate or dichloromethane.
-
Reaction Mixture (RM): At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute this aliquot with a suitable solvent if necessary.
-
-
Spotting the TLC Plate:
-
Using a clean capillary tube for each sample, carefully and briefly touch the end of the capillary to the corresponding mark on the origin line. The goal is to create small, concentrated spots (1-2 mm in diameter).
-
For the co-spot lane ("C"), first spot the starting material, and then on top of the same spot, apply the reaction mixture.
-
-
Developing the TLC Plate:
-
Prepare the developing chamber by pouring a small amount (e.g., 0.5 cm depth) of the chosen solvent system (e.g., Hexane:Ethyl Acetate 4:1) into the chamber.
-
Place a piece of filter paper in the chamber to aid in solvent vapor saturation and close the lid. Allow it to sit for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line. Close the chamber.
-
Allow the solvent to ascend the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
If necessary, use a chemical stain (e.g., potassium permanganate) for further visualization.
-
-
Interpretation:
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Monitor the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane over time. The reaction is complete when the starting material spot is no longer visible. The co-spot lane helps to confirm the identity of the spots in the reaction mixture.
-
Visualizations
Experimental Workflow
Caption: Workflow for monitoring the reaction by TLC.
Troubleshooting Logic
Caption: Logic for troubleshooting common TLC problems.
References
- 1. DE69803854T2 - Verfahren zur aufarbeitung von säure und nitroverbindungen enthaltenden wässrigen lösungen - Google Patents [patents.google.com]
- 2. DE19808748A1 - Verfahren zur Herstellung aromatischer Nitroverbindungen - Google Patents [patents.google.com]
- 3. chemie-im-alltag.de [chemie-im-alltag.de]
- 4. Spanische Grippe – Wikipedia [de.wikipedia.org]
- 5. Organische_Nitroverbindung [chemie.de]
- 6. 1-(2-Methoxyethyl)-4-nitrobenzol | 69628-98-4 [m.chemicalbook.com]
Technical Support Center: Synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene
Welcome to the technical support center for the synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this synthetic procedure.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene, which is typically achieved via a Williamson ether synthesis. The most common and effective route involves the reaction of 2-nitrophenol with a 2-methoxyethyl halide.
Q1: I am getting a very low yield or no product at all. What are the possible causes?
A1: Low or no yield is a frequent issue that can be attributed to several factors. Here are the primary causes and their solutions:
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Ineffective Deprotonation of 2-Nitrophenol: The reaction requires the formation of the 2-nitrophenoxide ion, a potent nucleophile. If the base is not strong enough or is of poor quality, this deprotonation will be incomplete.
-
Solution: Use a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ensure the base is fresh and has been stored under anhydrous conditions. When using weaker bases like K₂CO₃, ensure the reaction temperature is adequate to facilitate the reaction.
-
-
Moisture in the Reaction: Alkoxide ions are highly sensitive to water. Any moisture will protonate the phenoxide back to the starting material and can also react with strong bases like NaH.
-
Solution: Use anhydrous solvents (e.g., dry DMF, acetonitrile, or acetone) and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.[1]
-
-
Poor Quality of Reagents: The alkylating agent, 2-methoxyethyl halide (e.g., bromide or chloride), may have degraded.
-
Solution: Use a freshly opened bottle of the alkylating agent or purify it before use. 2-Methoxyethyl bromide is generally more reactive than the chloride.
-
-
Inappropriate Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Heating the reaction mixture is often necessary. A temperature range of 60-100 °C is typically effective, depending on the solvent and base used. Monitor the reaction by TLC to determine the optimal temperature and time.
-
Q2: My final product is impure, and I'm having trouble with purification. What are the likely side products?
A2: Impurities often arise from side reactions or unreacted starting materials. The most common side products are:
-
C-Alkylation Product: The 2-nitrophenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether or at a carbon on the aromatic ring (C-alkylation).[2]
-
Solution: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF or DMSO generally favor the desired O-alkylation.
-
-
Elimination Product (Methoxyethene): This occurs when the 2-nitrophenoxide acts as a base and abstracts a proton from the 2-methoxyethyl halide, leading to an E2 elimination reaction.[3][4] This is more likely with sterically hindered alkyl halides or at very high temperatures.[3]
-
Unreacted 2-Nitrophenol: This is a common impurity if the reaction does not go to completion.
-
Solution: 2-nitrophenol is acidic and can be removed by washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH) during the workup.
-
Purification Strategy: Column chromatography on silica gel is typically effective for separating the desired product from side products and unreacted starting materials. A solvent system of ethyl acetate and hexane is a good starting point.
Frequently Asked Questions (FAQs)
Q: What is the best choice of base for this synthesis?
A: The choice of base depends on the desired reaction conditions.
-
Sodium Hydride (NaH): A very strong base that provides rapid and irreversible deprotonation of the phenol.[2] It requires strictly anhydrous conditions and an inert atmosphere.
-
Potassium Carbonate (K₂CO₃): A milder, less expensive, and easier-to-handle base.[2] It often requires higher temperatures and longer reaction times. It is a good choice for large-scale synthesis.
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Can also be used, often in combination with a phase-transfer catalyst to improve solubility and reactivity.[2]
Q: Which solvent is most suitable?
A: Polar aprotic solvents are generally the best choice as they solvate the cation of the base, leaving the alkoxide anion more nucleophilic, and they do not participate in the reaction.
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Excellent choices that can accelerate Sₙ2 reactions.[2] They have high boiling points, allowing for a wide range of reaction temperatures.
-
Acetonitrile (ACN): Another good polar aprotic solvent.
-
Acetone: Can also be used, particularly with K₂CO₃ as the base.
Q: Should I use 2-methoxyethyl chloride or 2-methoxyethyl bromide?
A: Bromides are generally better leaving groups than chlorides in Sₙ2 reactions, leading to faster reaction rates.[6] Therefore, 2-methoxyethyl bromide is often the preferred reagent for a more efficient synthesis.
Experimental Protocol: Williamson Ether Synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene
This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
2-Nitrophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
2-Methoxyethyl bromide
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Add 2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Add 2-methoxyethyl bromide (1.2 eq) to the mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-(2-Methoxyethyl)-2-nitrobenzene.
Data Presentation
Table 1: Comparison of Common Reaction Conditions
| Parameter | Condition A | Condition B | Rationale |
| Base | NaH (1.1 eq) | K₂CO₃ (1.5 eq) | NaH is stronger and faster; K₂CO₃ is safer and easier to handle. |
| Solvent | Anhydrous THF/DMF | Anhydrous DMF/Acetone | Polar aprotic solvents favor Sₙ2 reaction pathway.[2] |
| Alkylating Agent | 2-Methoxyethyl bromide | 2-Methoxyethyl chloride | Bromide is a better leaving group, leading to faster reaction. |
| Temperature | 0 °C to RT | 60-80 °C | NaH reaction is often exothermic; K₂CO₃ requires heating. |
| Typical Yield | 85-95% | 75-90% | Conditions can be optimized to achieve high yields in both cases. |
Visualizations
Caption: Reaction pathway for the Williamson ether synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene.
Caption: Troubleshooting workflow for the synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene.
References
Validation & Comparative
A Comparative Analysis of 1-(2-Methoxyethyl)-2-nitrobenzene and Other Nitroaromatic Compounds: A Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of 1-(2-Methoxyethyl)-2-nitrobenzene and other common nitroaromatic compounds. Due to a notable lack of specific experimental data for 1-(2-Methoxyethyl)-2-nitrobenzene, this document will leverage available information on its structural isomer, 1-(2-Methoxyethyl)-4-nitrobenzene, and draw comparisons with well-characterized nitroaromatics like nitrobenzene and 2,4-dinitrotoluene. This guide also offers detailed experimental protocols for key assays to encourage further research and fill the existing data gaps.
Introduction to Nitroaromatic Compounds
Nitroaromatic compounds are a class of organic molecules characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring. These compounds are of significant interest in various fields, including pharmaceuticals, explosives, and industrial synthesis. Their biological activities and toxicities are largely governed by the reduction of the nitro group, a process that can lead to the formation of reactive intermediates. The nature and position of other substituents on the aromatic ring can significantly influence the physicochemical properties, reactivity, and metabolic fate of these compounds.
This guide focuses on 1-(2-Methoxyethyl)-2-nitrobenzene, a less-studied member of this class. Due to the scarcity of data for this specific ortho-isomer, we will utilize information available for the para-isomer, 1-(2-Methoxyethyl)-4-nitrobenzene, as a surrogate to discuss potential properties and behaviors. For comparative purposes, we will contrast it with nitrobenzene, the simplest nitroaromatic, and 2,4-dinitrotoluene, a dinitro-substituted aromatic compound.
Physicochemical Properties
The physicochemical properties of nitroaromatic compounds are crucial in determining their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their environmental fate. The introduction of a methoxyethyl group is expected to alter these properties compared to simpler nitroaromatics.
Table 1: Comparison of Physicochemical Properties
| Property | 1-(2-Methoxyethyl)-4-nitrobenzene | Nitrobenzene | 2,4-Dinitrotoluene |
| Molecular Formula | C9H11NO3[1] | C6H5NO2[2] | C7H6N2O4[3] |
| Molecular Weight ( g/mol ) | 181.19[1] | 123.11[2] | 182.13[3] |
| Melting Point (°C) | 61-63[4] | 5.7[2] | 70[3] |
| Boiling Point (°C) | Not available | 210.9[2] | Decomposes at 250-300 |
| Water Solubility | Slightly soluble in chloroform and methanol[5] | 0.19 g/100 mL at 20°C[2] | Insoluble in water[6] |
| LogP (Octanol/Water Partition Coefficient) | Not available | 1.85 | 1.98[6] |
Note: Data for 1-(2-Methoxyethyl)-2-nitrobenzene is not available. The data presented is for its para-isomer.
The presence of the methoxyethyl group in 1-(2-Methoxyethyl)-4-nitrobenzene increases its molecular weight and is expected to influence its polarity and solubility compared to nitrobenzene. The ether linkage and the terminal methyl group may slightly increase its lipophilicity.
Reactivity and Metabolism
The biological activity of nitroaromatic compounds is intrinsically linked to the reduction of the nitro group. This can occur via one-electron or two-electron pathways, leading to the formation of nitroso, hydroxylamino, and amino derivatives. The hydroxylamino intermediate is often implicated in the toxic effects of these compounds.
The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack. The presence and position of other substituents can modulate the electron density of the ring and the reduction potential of the nitro group. The methoxyethyl group is generally considered to be electron-donating through resonance and weakly electron-withdrawing through induction, which could slightly increase the electron density of the aromatic ring compared to nitrobenzene.
The metabolism of nitroaromatic compounds is a complex process involving various enzymes, primarily nitroreductases found in both mammalian tissues and gut microbiota.[7][8][9][10][11] The metabolic pathways of nitrobenzene are well-documented and involve reduction to aniline, with intermediate formation of nitrosobenzene and phenylhydroxylamine.[8] 2,4-Dinitrotoluene undergoes sequential reduction of its two nitro groups.
For 1-(2-Methoxyethyl)-2-nitrobenzene, it is hypothesized that the methoxyethyl side chain could also be a site for metabolic modification, such as O-demethylation or oxidation, in addition to the reduction of the nitro group. However, without experimental data, this remains speculative.
Toxicity Profile
The toxicity of nitroaromatic compounds is a major concern. A primary mechanism of toxicity is methemoglobinemia, where the ferrous iron in hemoglobin is oxidized to the ferric state, rendering it unable to transport oxygen.[2][12][13][14][15] This effect is attributed to the action of the hydroxylamine metabolite.
-
Nitrobenzene: Is known to be highly toxic, causing methemoglobinemia, central nervous system depression, and damage to the liver, kidneys, and spleen.[2][12][13][14] It is classified as a probable human carcinogen.[2]
-
2,4-Dinitrotoluene: Is also highly toxic and is a known carcinogen.[3][6][16] It can cause methemoglobinemia and reproductive toxicity.[6]
The toxicity of 1-(2-Methoxyethyl)-2-nitrobenzene has not been experimentally determined. The presence of the methoxyethyl group could potentially influence its toxicokinetics and toxicodynamics. For instance, it might alter its absorption and distribution, or the rate and pathway of its metabolic activation.
Experimental Protocols
To facilitate further research on 1-(2-Methoxyethyl)-2-nitrobenzene and other nitroaromatic compounds, detailed protocols for key experiments are provided below.
Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[17][18][19]
Principle: The test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The assay measures the ability of a test compound to cause mutations that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium.
Protocol:
-
Strain Selection: Use multiple strains to detect different types of mutations (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).
-
Metabolic Activation: Conduct the assay with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites. For N-nitrosamines, enhanced conditions with 30% rat and hamster liver S9 are recommended.[20][21]
-
Procedure (Plate Incorporation Method):
-
To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of S9 mix (or buffer for assays without metabolic activation).
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to infer cytotoxicity.[22][23][24][25][26]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Determination of One-Electron Reduction Potential
The one-electron reduction potential is a key parameter for predicting the biological activity of nitroaromatic compounds.[27][28][29][30][31] It can be determined experimentally using techniques like cyclic voltammetry or calculated using quantum mechanical methods.
Experimental Approach (Cyclic Voltammetry):
-
Electrolyte Solution: Prepare a solution of the nitroaromatic compound in an aprotic solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate).
-
Electrochemical Cell: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Scan the potential of the working electrode and record the resulting current. The potential at which the reduction of the nitro group occurs can be determined from the voltammogram.
-
Calibration: Calibrate the system using a standard compound with a known reduction potential (e.g., ferrocene).
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of nitroaromatic compounds.
Caption: Generalized metabolic reduction pathway of nitroaromatic compounds.
Caption: A typical workflow for assessing the genotoxicity of a chemical.
Caption: Logical approach for the comparative analysis of the target compound.
Conclusion and Future Directions
This guide highlights the current knowledge gap regarding the properties and biological effects of 1-(2-Methoxyethyl)-2-nitrobenzene. While a predictive comparison can be made based on its structure and data from related compounds, a thorough understanding requires direct experimental investigation.
Future research should focus on:
-
Synthesis and Characterization: Development of a reliable synthetic route for 1-(2-Methoxyethyl)-2-nitrobenzene and comprehensive characterization of its physicochemical properties.
-
Toxicological Evaluation: In vitro and in vivo studies to determine its cytotoxicity, mutagenicity, and potential for causing methemoglobinemia.
-
Metabolic Studies: Elucidation of its metabolic pathways in relevant biological systems to identify key metabolites and understand its bioactivation and detoxification processes.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Development of computational models to predict the toxicity and reactivity of substituted nitroaromatic compounds.
By addressing these research needs, a clearer picture of the potential risks and applications of 1-(2-Methoxyethyl)-2-nitrobenzene and similar compounds can be established, providing valuable information for drug development and chemical safety assessment.
References
- 1. 1-(2-Methoxyethyl)-4-nitrobenzene | C9H11NO3 | CID 3017948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrobenzene - Wikipedia [en.wikipedia.org]
- 3. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]
- 4. 1-(2-methoxyethyl)-4-nitrobenzene CAS#: 69628-98-4 [m.chemicalbook.com]
- 5. 1-(2-methoxyethyl)-4-nitrobenzene | 69628-98-4 [chemicalbook.com]
- 6. 2,4-Dinitrotoluene | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. tandfonline.com [tandfonline.com]
- 9. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. researchgate.net [researchgate.net]
- 12. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. gov.uk [gov.uk]
- 14. epa.gov [epa.gov]
- 15. A critical review of the literature on nitrobenzene toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 17. Ames test - Wikipedia [en.wikipedia.org]
- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 19. microbiologyinfo.com [microbiologyinfo.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 23. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. Cytotoxicity Assay Protocol [protocols.io]
- 26. tribioscience.com [tribioscience.com]
- 27. One-Electron Reduction Potentials: Calibration of Theoretical Protocols for Morita–Baylis–Hillman Nitroaromatic Compounds in Aprotic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Modified approach for evaluation of standard single-electron reduction potential of nitroaromatic compounds in aqueous medium [inis.iaea.org]
- 29. tandfonline.com [tandfonline.com]
- 30. A method to calculate the one-electron reduction potentials for nitroaromatic compounds based on gas-phase quantum mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
A Comparative Guide to 1-(2-Methoxyethyl)-2-nitrobenzene and its Alternatives in Indole Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of organic synthesis. This guide provides an objective comparison of 1-(2-methoxyethyl)-2-nitrobenzene and its alternative reagents, focusing on their application in the Leimgruber-Batcho indole synthesis, a cornerstone reaction in medicinal chemistry.
The Leimgruber-Batcho synthesis is a widely utilized and efficient method for the preparation of indoles, which are key structural motifs in numerous biologically active compounds. The reaction proceeds in two main steps: the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring. The choice of the starting ortho-nitrotoluene can significantly influence the reaction's efficiency, yield, and compatibility with other functional groups.
This guide will delve into the performance of 1-(2-methoxyethyl)-2-nitrobenzene in this critical reaction, comparing it with other commonly used substituted ortho-nitrotoluenes. The comparison is based on experimental data, highlighting the impact of different substituents on the overall yield of the indole synthesis.
Performance Comparison in Leimgruber-Batcho Indole Synthesis
The efficiency of the Leimgruber-Batcho indole synthesis is notably dependent on the electronic nature of the substituent on the 2-nitrotoluene ring. The following table summarizes the reported yields for the synthesis of various 5-substituted indoles from their corresponding 4-substituted-2-nitrotoluenes, providing a basis for comparing 1-(2-methoxyethyl)-2-nitrobenzene with its alternatives.
| Starting Reagent | Substituent (R) | Product | Overall Yield (%) | Reference |
| 1-(2-Methoxyethyl)-2-nitrobenzene | -CH₂CH₂OCH₃ | 5-(2-Methoxyethyl)indole | Data not available in comparative studies | |
| 4-Methoxy-2-nitrotoluene | -OCH₃ | 5-Methoxyindole | ~68% | [1] |
| 4-Chloro-2-nitrotoluene | -Cl | 5-Chloroindole | 92% (one-pot) | [2] |
| 4-Bromo-2-nitrotoluene | -Br | 5-Bromoindole | 73% | [3] |
| 4-Fluoro-2-nitrotoluene | -F | 5-Fluoroindole | Not specified in comparative studies | |
| 4-Benzyloxy-2-nitrotoluene | -OCH₂Ph | 5-Benzyloxyindole | 68% | [4] |
Note: The yields reported are from different studies and may have been obtained under slightly different experimental conditions. A direct head-to-head comparison under identical conditions was not available in the reviewed literature. The 92% yield for 5-chloroindole was achieved using an optimized one-pot procedure, which may contribute to the higher reported yield.
Experimental Protocols
The following are representative experimental protocols for the Leimgruber-Batcho indole synthesis using substituted 2-nitrotoluenes.
General Two-Step Procedure for Leimgruber-Batcho Indole Synthesis (Example for 5-Benzyloxyindole)[4]
Step 1: Enamine Formation
-
A solution of 6-benzyloxy-2-nitrotoluene (175.4 g, 0.72 mol) in dimethylformamide (DMF, 400 mL) is prepared.
-
To this solution, N,N-dimethylformamide dimethyl acetal (DMF-DMA, 102.5 g, 0.84 mol) and pyrrolidine (59.8 g, 0.84 mol) are added.
-
The mixture is heated at reflux (110°C) for 3 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the volatile components are removed on a rotary evaporator.
-
The resulting red residue is dissolved in methylene chloride (200 mL) and methanol (1.60 L).
-
The solution is concentrated to a volume of about 1.40 L and then cooled to 5°C.
-
The crystalline product, (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene, is collected by filtration and washed with cold methanol. A total yield of 95% is reported.[4]
Step 2: Reductive Cyclization
-
To a stirred solution of the enamine from the previous step in a suitable solvent (e.g., tetrahydrofuran and methanol), a reducing agent is added. Common reducing systems include:
-
For the synthesis of 4-benzyloxyindole, Raney nickel (5 g) is added to a solution of the enamine in tetrahydrofuran (25 mL) and methanol (25 mL).
-
The mixture is stirred at 50-60°C under a nitrogen atmosphere, and 85% hydrazine hydrate is added in four 1.0 mL aliquots at 30-minute intervals.
-
After a total reaction time of 2.5 hours, the mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated, and the residue is purified by chromatography to afford the final indole product. The reported yield for 4-benzyloxyindole is 68%.[4]
One-Pot Procedure for Leimgruber-Batcho Indole Synthesis (Example for 5-Chloroindole)[2]
-
A mixture of the 4-chloro-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a suitable solvent (e.g., dioxane) is prepared in a reaction flask.
-
An additive, such as pyrrolidine, is often included to enhance the reaction rate.
-
The mixture is heated to an appropriate temperature to facilitate the formation of the enamine intermediate.
-
After the enamine formation is complete, a reducing agent and a catalyst are added directly to the reaction mixture. For the synthesis of 5-chloroindole, a system of FeCl₃·6H₂O and Raney Ni with hydrazine hydrate was found to be effective.[2]
-
The reaction is continued until the reductive cyclization is complete.
-
The final indole product is then isolated and purified. This streamlined one-pot method has been reported to provide a 92% yield for 5-chloroindole.[2]
Reaction Pathways and Logic
The Leimgruber-Batcho indole synthesis is a versatile reaction that can be visualized as a two-stage process. The first stage involves the formation of a key enamine intermediate, which then undergoes a reductive cyclization to furnish the indole ring.
Caption: General workflow of the Leimgruber-Batcho indole synthesis.
The choice of the starting 2-nitrotoluene derivative directly impacts the final substituted indole. The following diagram illustrates the synthesis of two different indoles based on the starting material.
Caption: Impact of starting reagent on the final indole product.
Conclusion
The choice of the optimal starting material will ultimately depend on the desired substitution pattern of the target indole and the overall synthetic strategy. For the synthesis of 5-(2-methoxyethyl)indole, 1-(2-methoxyethyl)-2-nitrobenzene remains the logical precursor. The provided experimental protocols offer a solid foundation for developing a successful synthesis, which can be further optimized by screening different reducing agents and reaction conditions. This guide serves as a valuable resource for researchers and scientists in making informed decisions for their synthetic endeavors in the pursuit of novel therapeutics and other advanced materials.
References
- 1. Batcho–Leimgruber indole synthesis | Semantic Scholar [semanticscholar.org]
- 2. journalijar.com [journalijar.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles [journalijar.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
In-Depth Analysis of 1-(2-Methoxyethyl)-2-nitrobenzene Derivatives: Data Currently Limited for a Full Comparative Guide
A comprehensive review of available scientific literature reveals a notable lack of specific research focused on the biological activities of 1-(2-methoxyethyl)-2-nitrobenzene and its direct derivatives. While the broader class of nitroaromatic compounds has been the subject of extensive investigation for potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties, specific data on the biological effects, mechanisms of action, and quantitative activity of 1-(2-methoxyethyl)-2-nitrobenzene derivatives remains scarce.
Nitroaromatic compounds, as a general class, are known to exhibit a wide range of biological effects. Their activity is often attributed to the presence of the nitro group, which can be metabolically reduced to form reactive intermediates capable of interacting with cellular macromolecules. The specific biological activity and potency of these compounds are highly dependent on the nature and position of other substituents on the benzene ring.
For instance, various substituted nitrobenzene derivatives have been explored for their potential as:
-
Anticancer Agents: Certain nitroaromatic compounds have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways crucial for cancer cell proliferation and survival.
-
Antimicrobial Agents: The antimicrobial properties of nitroaromatics are well-documented, with some compounds being effective against a range of bacteria and fungi. The mechanism is often linked to the inhibition of essential microbial enzymes or disruption of the cell membrane.
-
Anti-inflammatory Agents: Some nitro-substituted compounds have shown promise in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory enzymes or cytokines.
Despite this general understanding of nitroaromatic compounds, the specific influence of the 1-(2-methoxyethyl) substitution at the ortho position to the nitro group has not been sufficiently elucidated in publicly available research to construct a detailed comparative guide. Such a guide would necessitate quantitative data from standardized biological assays, detailed experimental protocols, and established mechanisms of action, which are not currently available for this specific chemical series.
The logical workflow for evaluating the biological activity of a novel series of compounds like 1-(2-methoxyethyl)-2-nitrobenzene derivatives would typically involve a series of established experimental procedures.
Caption: A generalized experimental workflow for assessing the biological activity of novel chemical compounds.
Without specific studies on 1-(2-methoxyethyl)-2-nitrobenzene derivatives, it is not possible to populate such a workflow with concrete experimental data, create comparative tables of biological activity (e.g., IC50 values), or delineate the specific signaling pathways they may modulate.
Researchers, scientists, and drug development professionals interested in this particular class of compounds would need to undertake foundational research to synthesize and screen these derivatives against various biological targets to generate the necessary data for a comprehensive comparative analysis. Future studies in this area would be invaluable in uncovering the potential therapeutic applications of 1-(2-methoxyethyl)-2-nitrobenzene derivatives.
A Comparative Guide to Determining the Absolute Configuration of 1-(2-Methoxyethyl)-2-nitrobenzene Derivatives
For researchers and professionals in drug development, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. This guide provides a comparative overview of key analytical techniques applicable to the stereochemical elucidation of 1-(2-Methoxyethyl)-2-nitrobenzene derivatives. We will delve into the experimental protocols and data presentation for X-ray crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD).
Comparison of Analytical Techniques
The selection of an appropriate method for determining the absolute configuration depends on several factors, including the physical state of the sample, the presence of chromophores, and the availability of instrumentation. The following table summarizes the key aspects of the most common techniques.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Optical Rotatory Dispersion (ORD) |
| Principle | Diffraction of X-rays by a single crystal to produce a three-dimensional electron density map.[1][2][3] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4][5][6] | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule with a chromophore.[7][8] | Variation of optical rotation with the wavelength of plane-polarized light.[9][10] |
| Sample Requirements | High-quality single crystal.[2][3] May require the presence of a heavy atom for anomalous dispersion.[9] | Solution in a suitable solvent (e.g., CDCl₃).[4] Can be used for oils and neat liquids.[11] | Solution containing a chromophore that absorbs in the UV-Vis range.[7] | Solution of the chiral compound. |
| Key Advantages | Provides unambiguous and definitive determination of the absolute configuration.[2][3] | Applicable to a wide range of molecules in solution, including those that do not crystallize easily.[4][11] Does not require a chromophore.[4] | Highly sensitive and requires a small amount of sample.[7] | Complements ECD and can be used to determine configuration.[10] |
| Limitations | Growth of a suitable single crystal can be challenging or impossible.[2][9] | Requires theoretical calculations (e.g., DFT) to predict the VCD spectrum for comparison.[4][5] | Limited to molecules with a chromophore.[7] The sign of the Cotton effect can be sensitive to conformation.[8] | Can be complex to interpret, especially with multiple chromophores. The Cotton effect is a key feature.[10] |
| Data Output | 3D molecular structure with atomic coordinates, Flack parameter for absolute configuration.[12] | VCD and IR spectra. Comparison with calculated spectra confirms the absolute configuration.[4] | ECD spectrum (molar ellipticity vs. wavelength). The sign of the Cotton effect is crucial.[7][8] | ORD curve (specific rotation vs. wavelength).[10] |
Experimental Workflow for Absolute Configuration Determination
The general workflow for determining the absolute configuration of a chiral molecule involves a combination of experimental measurements and theoretical calculations, particularly for chiroptical methods. The following diagram illustrates a typical process.
References
- 1. purechemistry.org [purechemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 7. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electronic Circular Dichroism | Encyclopedia MDPI [encyclopedia.pub]
- 9. Absolute configuration - Wikipedia [en.wikipedia.org]
- 10. Optical Rotatory dispersion | PPTX [slideshare.net]
- 11. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
A Comparative Guide to the Synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene: Evaluating Cost-Effectiveness of Synthetic Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of two potential synthetic routes to 1-(2-Methoxyethyl)-2-nitrobenzene, a key building block in various pharmaceutical and research applications. The cost-effectiveness of each route is evaluated based on starting material costs, reaction yields, and purification requirements.
Two primary synthetic strategies have been identified for the preparation of 1-(2-Methoxyethyl)-2-nitrobenzene: the nitration of (2-methoxyethyl)benzene (Route 1) and the etherification of 2-(2-nitrophenyl)ethanol (Route 2). This guide delves into the experimental details and cost implications of each approach to aid researchers in selecting the most suitable method for their needs.
Route 1: Nitration of (2-Methoxyethyl)benzene
This route involves the direct nitration of the commercially available starting material, (2-methoxyethyl)benzene. The primary challenge with this approach is the control of regioselectivity, as the nitration of substituted benzenes often yields a mixture of ortho and para isomers.
Experimental Protocol:
A standard procedure for the nitration of an alkylbenzene involves the use of a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.
-
(2-Methoxyethyl)benzene (1 equivalent) is slowly added to a cooled (0-10 °C) mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents).
-
The reaction mixture is stirred at this temperature for a specified period (e.g., 1-2 hours) and then allowed to warm to room temperature.
-
The reaction is quenched by pouring it onto ice, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The resulting crude product, a mixture of 1-(2-methoxyethyl)-2-nitrobenzene and 1-(2-methoxyethyl)-4-nitrobenzene, requires purification, typically by column chromatography, to isolate the desired ortho isomer.
Route 2: Etherification of 2-(2-Nitrophenyl)ethanol
This alternative route begins with the commercially available 2-(2-nitrophenyl)ethanol and introduces the methyl group via an etherification reaction, most commonly the Williamson ether synthesis. This method offers the significant advantage of being highly regioselective, yielding only the desired ortho-substituted product.
Experimental Protocol:
A typical Williamson ether synthesis for this transformation would proceed as follows:
-
2-(2-Nitrophenyl)ethanol (1 equivalent) is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
A strong base, such as sodium hydride (NaH, 1.1 equivalents), is carefully added to the solution at 0 °C to deprotonate the alcohol, forming the corresponding alkoxide.
-
After stirring for a short period (e.g., 30 minutes), a methylating agent, such as methyl iodide (CH3I, 1.2 equivalents), is added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography if necessary, although the high selectivity of the reaction may yield a product of sufficient purity for many applications.
Cost-Effectiveness Comparison
To provide a quantitative comparison, the following tables summarize the estimated costs of starting materials and reagents for each route, based on currently available market prices. It is important to note that prices can vary significantly between suppliers and are subject to change.
Table 1: Starting Material and Reagent Costs
| Reagent | Supplier | Price (USD) | Quantity |
| Route 1: Nitration | |||
| (2-Methoxyethyl)benzene | GIDICHEM | 100.00 | per kg |
| Jigs Chemical Limited | ~1.20 | per kg | |
| Nitric Acid (70%) | Major Chemical Supplier | ~100 | 2.5 L |
| Sulfuric Acid (98%) | Major Chemical Supplier | ~80 | 2.5 L |
| Route 2: Etherification | |||
| 2-(2-Nitrophenyl)ethanol | Varies | ~50 - 700 | per gram |
| Sodium Hydride (60% in oil) | Sigma-Aldrich | 102.00 | 50 g |
| Strem | 88.00 | 250 g | |
| Methyl Iodide | Sigma-Aldrich | 140.00 | 100 mL |
| Chem-Impex | ~111 | per liter |
Table 2: Comparison of Synthetic Routes
| Parameter | Route 1: Nitration of (2-Methoxyethyl)benzene | Route 2: Etherification of 2-(2-Nitrophenyl)ethanol |
| Starting Material Cost | Lower | Higher and more variable |
| Regioselectivity | Poor (mixture of ortho and para isomers) | Excellent (only ortho isomer formed) |
| Purification | Essential and potentially difficult (column chromatography) | May not be required or is simpler |
| Yield of Desired Product | Highly dependent on ortho/para ratio (potentially low) | Potentially high |
| Overall Cost-Effectiveness | Potentially lower if ortho isomer is major product and separation is efficient. | Potentially higher due to starting material cost, but more reliable and predictable. |
Logical Workflow for Route Selection
Caption: Decision workflow for selecting a synthetic route.
Conclusion
The choice between the nitration of (2-methoxyethyl)benzene and the etherification of 2-(2-nitrophenyl)ethanol for the synthesis of 1-(2-methoxyethyl)-2-nitrobenzene depends on the specific priorities of the research or development project.
-
Route 1 (Nitration) is attractive due to the significantly lower cost of its starting material. However, the lack of precise data on the ortho/para isomer ratio and the necessity of a potentially challenging purification step introduce considerable uncertainty and may lead to a lower overall yield of the desired product, thereby increasing the effective cost. This route may be suitable for exploratory work where cost is a primary constraint and isolation of the desired isomer is feasible.
-
Route 2 (Etherification) offers a more controlled and predictable synthesis. The high regioselectivity of the Williamson ether synthesis minimizes the formation of byproducts and simplifies purification, likely leading to a higher and more consistent yield of 1-(2-methoxyethyl)-2-nitrobenzene. Despite the higher initial cost of the starting material, this route is preferable for applications where high purity, reliable yield, and process efficiency are critical, such as in later-stage drug development and manufacturing.
Researchers are encouraged to perform small-scale pilot experiments for both routes to determine the actual yields and purification requirements within their specific laboratory settings before committing to a large-scale synthesis.
A Comparative Guide to Catalysts for the Synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(2-methoxyethyl)-2-nitrobenzene, a key intermediate in the development of various pharmaceuticals and fine chemicals, can be approached through several catalytic routes. This guide provides a comparative analysis of potential catalytic systems, drawing upon experimental data from analogous reactions to offer insights into their relative performance. The primary synthetic strategy explored is the side-chain functionalization of a 2-nitrotoluene precursor, a common and versatile method for introducing substituents to the benzylic position of nitroaromatics.
Comparative Performance of Catalytic Systems
The following table summarizes the performance of different catalytic systems in reactions analogous to the synthesis of 1-(2-methoxyethyl)-2-nitrobenzene. It is important to note that the data presented is derived from closely related transformations due to the absence of direct comparative studies for the target molecule.
| Catalyst Type | Catalyst Example | Substrates | Reaction Conditions | Reaction Time (h) | Yield (%) | Selectivity |
| Phase-Transfer Catalyst | Tetraethylammonium Bromide | 4-nitro-2-methoxymethyl-chlorobenzene, Benzylamine | Toluene, 125°C | 5 | High (qualitative) | N/A |
| Zeolite Catalyst | KX Zeolite | 2-Nitrotoluene, Methanol | 718 K, 1 atm, N2 flow | N/A | Moderate (qualitative) | Side-chain alkylation |
| Photoredox Catalyst | Engineered Flavin-dependent 'ene'-reductase (ERED) | Nitroalkanes, Alkyl Halides | Cyan LED irradiation, Ambient Temp. | 12-24 | High (up to 99%) | High enantioselectivity |
| Nickel Photoredox Dual Catalyst | NiBr2·glyme / dtbbpy | Nitroalkanes, Alkyl Halides | Blue LED irradiation, Room Temp. | 12 | High (up to 95%) | Broad substrate scope |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below. These protocols are based on the synthesis of related compounds and can be adapted for the synthesis of 1-(2-methoxyethyl)-2-nitrobenzene.
Phase-Transfer Catalyzed Nucleophilic Substitution
This protocol is adapted from a patent describing the synthesis of a related nitrobenzene derivative.
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 4-nitro-2-methoxymethyl-chlorobenzene (1.0 eq), tetraethylammonium bromide (1.0 eq), and benzylamine (excess, as solvent).
Procedure:
-
The reaction mixture is heated to approximately 125°C and stirred for 5 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and toluene is added.
-
The organic phase is washed with an acidic aqueous solution (e.g., dilute HCl) and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization.
Zeolite Catalyzed Side-Chain Alkylation
This protocol is based on the side-chain alkylation of 2-nitrotoluene with methanol.
Reaction Setup: A fixed-bed reactor is packed with the KX zeolite catalyst.
Procedure:
-
The catalyst is activated in-situ by heating under a flow of inert gas (e.g., N2).
-
A gaseous mixture of 2-nitrotoluene and methanol (molar ratio 1:1) is passed through the catalyst bed at 718 K and atmospheric pressure.
-
The effluent from the reactor is cooled and collected.
-
The product mixture is analyzed by gas chromatography (GC) to determine the conversion and selectivity.
Photoenzymatic C-Alkylation of Nitroalkanes
This cutting-edge method utilizes an engineered enzyme for asymmetric C-alkylation.
Reaction Setup: A reaction vial is charged with the engineered 'ene'-reductase (ERED), the nitroalkane substrate (e.g., a 2-nitroethylbenzene derivative), and the alkyl halide in a suitable buffer solution.
Procedure:
-
The reaction mixture is degassed and backfilled with an inert gas.
-
The vial is placed in a photoreactor and irradiated with cyan-colored LEDs at a controlled temperature.
-
The reaction is stirred for 12-24 hours.
-
After the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried, concentrated, and the product is purified by column chromatography.[1][2][3]
Visualizing the Synthetic Pathways and Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic routes and the general experimental workflow.
References
- 1. Asymmetric C-Alkylation of Nitroalkanes via Enzymatic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric C-Alkylation of Nitroalkanes via Enzymatic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoenzymatic C-Alkylation of Nitroalkanes - ChemistryViews [chemistryviews.org]
A Comparative Guide to the Cross-Reactivity of 1-(2-Methoxyethyl)-2-nitrobenzene in Complex Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-(2-Methoxyethyl)-2-nitrobenzene and structurally similar nitroaromatic compounds. Due to the limited direct experimental data on the cross-reactivity of 1-(2-Methoxyethyl)-2-nitrobenzene, this document focuses on predicting its potential for cross-reactivity based on the established behavior of analogous compounds in various analytical systems. We present detailed experimental protocols to enable researchers to perform such an evaluation and provide a framework for understanding potential interferences in complex mixtures.
Introduction to Cross-Reactivity
In chemical analysis, particularly in immunoassays and some sensor-based detection methods, cross-reactivity refers to the phenomenon where a detection system designed for a specific analyte also responds to other, structurally similar compounds.[1][2] This can lead to inaccurate quantification, false positives, or an overestimation of the target analyte's concentration.[2] For nitroaromatic compounds, which are prevalent in industrial synthesis, environmental monitoring, and as intermediates in drug development, understanding cross-reactivity is crucial for ensuring analytical accuracy. Compounds with a high degree of structural similarity to the target analyte are more likely to exhibit significant cross-reactivity.[3]
Physicochemical Properties of 1-(2-Methoxyethyl)-2-nitrobenzene and Analogs
The potential for cross-reactivity is often correlated with similarities in molecular structure, size, and electronic properties. The table below compares 1-(2-Methoxyethyl)-2-nitrobenzene with other common nitroaromatic compounds that could be present in a complex reaction mixture.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structure | Predicted Cross-Reactivity Potential with 1-(2-Methoxyethyl)-2-nitrobenzene Assays |
| 1-(2-Methoxyethyl)-2-nitrobenzene | C₉H₁₁NO₃ | 181.19 | Target Analyte | |
| 1-(2-Methoxyethyl)-4-nitrobenzene | C₉H₁₁NO₃ | 181.19[4][5] | High . As a positional isomer, it shares the same functional groups and size, making it a likely significant cross-reactant in immunoassays. | |
| 2-Nitroanisole (1-Methoxy-2-nitrobenzene) | C₇H₇NO₃ | 153.14[6][7] | Moderate to High . It shares the core methoxy-nitro-benzene structure but lacks the ethyl group, resulting in a smaller size but similar epitope presentation. | |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | Low to Moderate . The absence of the methoxyethyl side chain significantly alters its structure and polarity, likely reducing its binding affinity to a specific antibody. | |
| 1,3-Dinitrobenzene (DNB) | C₆H₄N₂O₄ | 168.11 | Low . The presence of a second nitro group instead of the methoxyethyl chain creates a very different electronic and steric profile. |
Disclaimer: The predicted cross-reactivity potential is a qualitative assessment based on structural similarity and is not derived from experimental data for 1-(2-Methoxyethyl)-2-nitrobenzene.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of 1-(2-Methoxyethyl)-2-nitrobenzene, a series of validation experiments are necessary. Below are detailed methodologies for key analytical techniques.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is the most common method for quantifying cross-reactivity for small molecules. The protocol aims to determine the concentration of a competing compound that causes 50% inhibition of the signal (IC50) relative to the target analyte.
Objective: To quantify the percent cross-reactivity of potential interfering compounds against an antibody raised for 1-(2-Methoxyethyl)-2-nitrobenzene.
Materials:
-
Microtiter plates (96-well)
-
Antibody specific to 1-(2-Methoxyethyl)-2-nitrobenzene
-
1-(2-Methoxyethyl)-2-nitrobenzene standard
-
Potential cross-reactants (e.g., 1-(2-Methoxyethyl)-4-nitrobenzene, 2-Nitroanisole)
-
Coating antigen (e.g., a protein conjugate of 1-(2-Methoxyethyl)-2-nitrobenzene)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate solution (e.g., TMB)
-
Wash buffer (e.g., PBST) and coating buffer
-
Stop solution (e.g., 2M H₂SO₄)
Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plates three times with wash buffer to remove unbound antigen.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the 1-(2-Methoxyethyl)-2-nitrobenzene standard and each potential cross-reactant.
-
In separate wells, add a fixed concentration of the primary antibody mixed with the various concentrations of the standard or the cross-reactants.
-
Incubate for 1-2 hours at room temperature. During this time, the free analyte (or cross-reactant) will compete with the coated antigen for antibody binding sites.
-
-
Washing: Wash the plates three times.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plates five times.
-
Detection: Add the substrate solution and incubate in the dark until sufficient color develops.
-
Stop Reaction: Add the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis:
-
Plot the absorbance against the logarithm of the analyte concentration for the standard and each cross-reactant.
-
Determine the IC50 value for the target analyte and each tested compound.
-
Calculate the percent cross-reactivity (%CR) using the following formula: %CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) * 100
Chromatographic Methods (GC-MS and HPLC-UV)
Chromatographic techniques offer high selectivity and are often used as reference methods.[8] Cross-reactivity in this context manifests as the inability to resolve the target analyte from interfering compounds, leading to co-elution.
Objective: To assess the selectivity of a chromatographic method for 1-(2-Methoxyethyl)-2-nitrobenzene in the presence of its structural analogs.
Procedure:
-
Sample Preparation: Prepare a mixed standard solution containing 1-(2-Methoxyethyl)-2-nitrobenzene and all potential cross-reactants at known concentrations. Also, prepare individual standard solutions for each compound.
-
Instrumental Analysis:
-
For GC-MS: Volatile nitroaromatics can be analyzed by GC-MS. Inject the individual and mixed standards onto a suitable capillary column (e.g., DB-5ms). The mass spectrometer can be operated in full scan mode to identify the fragmentation patterns or in Selected Ion Monitoring (SIM) mode for higher selectivity and sensitivity.
-
For HPLC-UV: For less volatile or thermally labile compounds, HPLC with a UV detector is suitable.[8] Inject the standards onto a reverse-phase column (e.g., C18) with an appropriate mobile phase (e.g., acetonitrile/water gradient).
-
-
Data Analysis:
-
Compare the retention times of 1-(2-Methoxyethyl)-2-nitrobenzene with those of the potential interferents from the individual standard runs.
-
Analyze the chromatogram of the mixed standard. Successful separation is achieved if baseline resolution is observed between the peak for the target analyte and the peaks for all other compounds.
-
In MS, confirm peak identity by comparing mass spectra with a library or with the spectra from individual standards. Even if two compounds co-elute, they can often be distinguished if they have unique mass fragments.
-
Visualizing Methodologies and Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
References
- 1. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(2-Methoxyethyl)-4-nitrobenzene | C9H11NO3 | CID 3017948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Benzene, 1-methoxy-2-nitro- (CAS 91-23-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Benzene, 1-methoxy-2-nitro- [webbook.nist.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Safety Operating Guide
Safe Disposal of 1-(2-Methoxyethyl)-2-nitrobenzene: A Procedural Guide
The proper disposal of 1-(2-Methoxyethyl)-2-nitrobenzene is critical for ensuring laboratory safety and environmental protection. This compound's molecular structure, featuring both a nitroaromatic group and an ether linkage, presents a dual hazard profile that requires careful management. This guide provides a step-by-step operational plan for its disposal, tailored for research scientists and drug development professionals.
Hazard Profile and Safety Considerations
-
Nitroaromatic Compounds: Nitrobenzene and its derivatives are known for their toxicity. They are readily absorbed through the skin and can cause damage to the central nervous system, liver, kidneys, and blood.[1][2] Many are also classified as suspected carcinogens and pose a significant threat to aquatic life.[1][3][4][5][6]
-
Ethers: Ethers, particularly upon exposure to air and light, have a propensity to form explosive organic peroxides.[7][8][9] This risk increases with storage time, and even unopened containers can accumulate dangerous levels of peroxides.[7][9]
Given these characteristics, 1-(2-Methoxyethyl)-2-nitrobenzene should be handled as a highly hazardous substance.
Quantitative Hazard Data
The following table summarizes key hazard and physical data for nitrobenzene and a related ether, which should be considered indicative for 1-(2-Methoxyethyl)-2-nitrobenzene.
| Property | Nitrobenzene | (2-Methoxyethyl)benzene |
| Acute Toxicity (Oral) | Toxic if swallowed (LD50: 590 mg/kg - Mouse).[2] | Not classified |
| Acute Toxicity (Dermal) | Toxic in contact with skin.[1][4] | LD50 - Rabbit - 3,970 mg/kg.[10] |
| Acute Toxicity (Inhalation) | Toxic if inhaled.[1][4] | Not classified |
| Carcinogenicity | Suspected of causing cancer.[1][3][4][5][6] | No data available |
| Reproductive Toxicity | May damage fertility or the unborn child.[1][3][4][5] | No data available |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[1][3][4][6] | Toxic to aquatic life.[10] |
| Physical State | Liquid. | Liquid. |
| Boiling Point | 210 - 211 °C. | No data available |
| Density | 1.196 g/cm³ at 25 °C. | No data available |
Experimental Protocol: Peroxide Detection in Ether-Containing Compounds
Before proceeding with disposal, it is mandatory to test for the presence of explosive peroxides.
Methodology:
-
Safety First: Conduct this test in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Have a blast shield in place if the container shows any signs of crystallization around the cap or in the liquid.
-
Do Not Move If Crystals Are Present: If you observe any crystals on the container or cap, do not handle or open it.[9] These could be explosive peroxide crystals. In this event, clear the area and immediately contact your institution's Environmental Health and Safety (EHS) office or a professional hazardous waste disposal team.[9]
-
Testing: If no crystals are visible, cautiously open the container. Use commercially available peroxide test strips.[9]
-
Procedure: Dip the test strip into the 1-(2-Methoxyethyl)-2-nitrobenzene sample for the duration specified by the manufacturer.
-
Interpretation: Remove the strip and compare the color change to the chart provided with the test kit to determine the peroxide concentration.
-
Action:
-
Low/No Peroxides: If the test is negative or indicates a low peroxide level (as defined by your institution's safety protocols), you may proceed with preparing the waste for disposal.
-
High Peroxides: If the test is positive for high levels of peroxides, do not handle the material further. Contact your EHS office immediately for specialized disposal procedures.[8]
-
Step-by-Step Disposal Procedure
The recommended disposal method for 1-(2-Methoxyethyl)-2-nitrobenzene is through a licensed hazardous waste disposal company.[1] On-site treatment or disposal via the sewer system is strictly prohibited.[3][7][11]
Operational Plan:
-
Waste Collection:
-
Designate a specific, sealed, and properly labeled waste container for 1-(2-Methoxyethyl)-2-nitrobenzene. The container should be made of glass or another inert material.[11]
-
The label must clearly read "Hazardous Waste," "1-(2-Methoxyethyl)-2-nitrobenzene," and include relevant hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).[4]
-
-
Segregation:
-
Record Keeping:
-
Maintain a log of the amount of waste added to the container.
-
-
Arranging for Disposal:
-
Once the container is full or the waste is no longer needed, contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup.[7]
-
Provide them with the SDS for nitrobenzene and information about the ether linkage to ensure they are aware of the potential hazards.
-
-
Spill Management:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of 1-(2-Methoxyethyl)-2-nitrobenzene.
Caption: Decision workflow for the safe disposal of 1-(2-Methoxyethyl)-2-nitrobenzene.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. hmdb.ca [hmdb.ca]
- 3. carlroth.com [carlroth.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. fishersci.com [fishersci.com]
- 6. dl.iranchembook.ir [dl.iranchembook.ir]
- 7. vumc.org [vumc.org]
- 8. reddit.com [reddit.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Hazardous Waste Disposal [cool.culturalheritage.org]
- 12. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
